molecular formula C14H13NO B1664454 2-Acetamidobiphenyl CAS No. 2113-47-5

2-Acetamidobiphenyl

Cat. No.: B1664454
CAS No.: 2113-47-5
M. Wt: 211.26 g/mol
InChI Key: IXCZSZXIGHWLEJ-UHFFFAOYSA-N
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Description

2-Acetamidobiphenyl, with the CAS Registry Number 2113-47-5, is an organic compound belonging to the class of biphenyl acetamides. Its molecular formula is C14H13NO, and it has a molecular weight of 211.26 g/mol . This compound is also known by several synonyms, including N-(1,1'-Biphenyl)-2-yl-acetamide and N-(2-Biphenylyl)acetamide . As a building block in organic chemistry, this compound serves as a valuable precursor for the synthesis of more complex molecules. Its structure, featuring both a biphenyl system and an acetamide group, makes it a candidate for research in material science and medicinal chemistry, particularly in the development of pharmacologically active compounds. While specific biological activities for this compound are not well-documented in the current literature, structurally related compounds are often investigated for their potential interactions with various biological targets. Researchers may explore its utility in structure-activity relationship (SAR) studies, as a ligand in catalyst design, or as an intermediate in the synthesis of functionalized organic materials. Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylphenyl)acetamide
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InChI

InChI=1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCZSZXIGHWLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID6036837
Record name 2-Acetamidobiphenyl
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Molecular Weight

211.26 g/mol
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CAS No.

2113-47-5
Record name N-[1,1′-Biphenyl]-2-ylacetamide
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Record name 2-Acetamidobiphenyl
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Record name 2-Acetamidobiphenyl
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Record name 2-ACETAMIDOBIPHENYL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-acetamidobiphenyl (N-(2-phenylphenyl)acetamide), a significant biaryl amide scaffold. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation and validation. We will explore a modern, efficient synthetic route via the Suzuki-Miyaura cross-coupling reaction, detailing the causality behind procedural choices. Furthermore, a rigorous, multi-technique approach to characterization is presented, ensuring a self-validating system for confirming product identity and purity. This guide integrates expert insights with authoritative references to deliver a robust and reliable resource for the scientific community.

Introduction: The Significance of the this compound Scaffold

This compound, with the chemical formula C₁₄H₁₃NO, is a derivative of 2-aminobiphenyl, a privileged structural motif in medicinal chemistry and materials science.[1] The biaryl core is a key feature in numerous biologically active compounds, and the acetamido group provides a handle for further functionalization or can itself be critical for molecular interactions.[2] Understanding the efficient synthesis and rigorous characterization of this molecule is fundamental for its application as a building block in the development of novel pharmaceuticals and functional materials. This guide eschews a generic template, instead focusing on a logical progression from synthesis strategy to definitive structural proof, mirroring the workflow of a research and development chemist.

Synthesis of this compound via Suzuki-Miyaura Coupling

While classical methods like the Ullmann condensation can be used for C-N bond formation, they often require harsh conditions, such as high temperatures and stoichiometric copper reagents.[3][4] For the construction of the C-C biaryl bond in this compound, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a superior alternative. It is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it one of the most powerful and versatile methods for synthesizing biaryl compounds.[2][5]

The strategic choice here is to couple a readily available aryl halide with an arylboronic acid. We will detail the synthesis from 2-bromoacetanilide and phenylboronic acid. This approach is causally sound because the starting materials are commercially available and the reaction mechanism is well-understood, allowing for predictable outcomes and straightforward optimization.

Synthetic Workflow Overview

The following diagram illustrates the key steps and components of the Suzuki-Miyaura coupling for the synthesis of this compound.

Suzuki_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A 2-Bromoacetanilide Reaction Suzuki-Miyaura Cross-Coupling (Heat, Inert Atm.) A->Reaction B Phenylboronic Acid B->Reaction Catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->Reaction Base K₂CO₃ (Aqueous Base) Base->Reaction Solvent Dioxane / H₂O (Solvent System) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Product This compound Purify->Product

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-Bromoacetanilide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoacetanilide (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the palladium catalyst can be sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromoacetanilide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white to off-white solid.

Comprehensive Characterization

A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating approach requires the correlation of data from multiple orthogonal techniques. For this compound, the core methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram outlines the logical flow for the structural elucidation of the synthesized product.

Characterization_Workflow cluster_start Input cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_conclusion Conclusion Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (e.g., GC-MS) Compound->MS IR IR Spectroscopy (FTIR) Compound->IR NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info IR_Info Presence of Functional Groups (Amide C=O, N-H) IR->IR_Info Conclusion Structure Confirmed: This compound NMR_Info->Conclusion MS_Info->Conclusion IR_Info->Conclusion

Caption: Logical workflow for the structural confirmation of this compound.

Spectroscopic and Spectrometric Data Interpretation

3.2.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

  • Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6] Transfer to an NMR tube for analysis.

  • Expected Spectrum Interpretation:

    • Aromatic Protons (δ 7.2-7.8 ppm): A complex multiplet pattern corresponding to the 9 protons of the two phenyl rings. The exact shifts and couplings depend on the rotational conformation.

    • Amide Proton (δ ~8.0 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

    • Methyl Protons (δ ~2.0 ppm): A sharp singlet integrating to 3 hydrogens, corresponding to the methyl group of the acetyl moiety.

3.2.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Protocol: A more concentrated sample (~20-30 mg) is typically used. The same solvent as the ¹H NMR experiment can be used.

  • Expected Spectrum Interpretation:

    • Carbonyl Carbon (δ ~169 ppm): A characteristic signal for the amide carbonyl carbon.

    • Aromatic Carbons (δ 120-140 ppm): Multiple signals corresponding to the 12 carbons of the biphenyl system.

    • Methyl Carbon (δ ~24 ppm): A signal for the acetyl methyl carbon.

3.2.3. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[7]

  • Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Spectrum Interpretation:

    • N-H Stretch (~3300 cm⁻¹): A sharp to medium absorption band characteristic of the secondary amide N-H bond.

    • Aromatic C-H Stretch (~3100-3000 cm⁻¹): Absorption bands indicating the presence of aromatic rings.

    • Amide I Band (C=O Stretch) (~1660 cm⁻¹): A strong, sharp absorption band, which is highly characteristic of the carbonyl group in the amide.

    • Aromatic C=C Bending (~1600-1450 cm⁻¹): Multiple bands confirming the aromatic rings.

3.2.4. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula (with high resolution MS).

  • Protocol: The sample can be introduced via Gas Chromatography (GC-MS) or by direct infusion. Electron Ionization (EI) is a common method.

  • Expected Spectrum Interpretation:

    • Molecular Ion Peak [M]⁺•: A strong peak at m/z = 211, corresponding to the molecular weight of this compound.[1]

    • Key Fragment [M-42]⁺•: A significant peak at m/z = 169, resulting from the loss of a ketene molecule (CH₂=C=O) from the parent ion. This fragmentation is characteristic of N-aryl acetamides.[1]

Summary of Key Data

The following table summarizes the essential physical and spectral data for this compound, providing a quick reference for validation.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white solidGeneral Observation
¹H NMR (CDCl₃) δ ~7.2-7.8 (m, 9H), ~8.0 (br s, 1H), ~2.0 (s, 3H)Predicted based on structure
IR (KBr/ATR, cm⁻¹) ~3300 (N-H), ~1660 (C=O, Amide I)[1]
MS (EI, m/z) 211 [M]⁺•, 169 [M-42]⁺•[1]

Conclusion

This guide has detailed a reliable and modern approach to the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction, emphasizing the rationale behind the chosen methodology. A multi-faceted characterization strategy, employing NMR, IR, and MS, has been presented as a self-validating system to ensure the unequivocal identification and purity of the final product. By integrating detailed protocols with the underlying chemical principles, this document serves as an authoritative resource for researchers engaged in the synthesis of biaryl scaffolds for drug discovery and materials science.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). Retrieved February 4, 2026, from [Link]

  • Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate - MDPI. (2020). Retrieved February 4, 2026, from [Link]

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents. (n.d.).
  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex - PubMed. (2021). Retrieved February 4, 2026, from [Link]

  • 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • This compound | C14H13NO | CID 16447 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved February 4, 2026, from [Link]

  • Validation of crystal structure of 2‐acetamidophenyl acetate: an experimental and theoretical study - Figshare. (2022). Retrieved February 4, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2021). Retrieved February 4, 2026, from [Link]

  • Acetamide, N-(2-methoxyphenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (2022). Retrieved February 4, 2026, from [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PubMed. (2017). Retrieved February 4, 2026, from [Link]

  • Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study - PubMed. (2021). Retrieved February 4, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved February 4, 2026, from [Link]

  • Organic compounds - MassBank. (2019). Retrieved February 4, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
  • Acetamide, N-(2-bromophenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

  • Infrared Spectroscopic Determination of Acetamiprid Pesticide in Apple - ResearchGate. (2023). Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved February 4, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). Retrieved February 4, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (2021). Retrieved February 4, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 4, 2026, from [Link]

  • Enantiomeric discrimination and quantification of Zolmitriptan by H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid - JOCPR. (2016). Retrieved February 4, 2026, from [Link]

  • Acetamide, N-(2-methoxyphenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Pennsylvania State University - Electronic Theses for Schreyer Honors College. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Physicochemical properties of 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidobiphenyl

Introduction

This compound, also known by its IUPAC name N-(2-phenylphenyl)acetamide, is a biphenyl derivative containing an acetamido group. Its structural framework, featuring a rigid biphenyl core and a hydrogen-bond-donating/accepting amide group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its application in research and development, particularly in fields like drug discovery, where such properties govern a molecule's behavior from synthesis and purification to formulation and biological activity.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for their validation. The methodologies described herein are foundational for the characterization of new chemical entities and serve as a self-validating system to ensure data integrity.

Molecular Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. This compound is uniquely defined by its molecular structure and associated identifiers.

  • IUPAC Name: N-(2-phenylphenyl)acetamide[1]

  • CAS Number: 2113-47-5[1]

  • Molecular Formula: C₁₄H₁₃NO[1]

  • Molecular Weight: 211.26 g/mol [1]

  • Synonyms: 2'-Phenylacetanilide, N-(2-Biphenylyl)acetamide, 2-Acetylaminobiphenyl[1]

The molecule consists of a biphenyl ring system where one of the phenyl rings is substituted at the 2-position with an acetamido (-NHCOCH₃) group.

Caption: 2D structure of N-(2-phenylphenyl)acetamide.

Physical and Chemical Properties

The following table summarizes key physicochemical properties. It is important to note that while extensive spectral data exists, experimentally determined values for properties like melting point and solubility are not widely published. The table includes computed values where experimental data is unavailable, which serve as valuable estimates for experimental design.

PropertyValueSourceNotes
Molecular Weight 211.26 g/mol PubChem[1]Calculated from atomic weights.
Appearance Solid (predicted)-Expected for a molecule of this size and structure at STP.
Melting Point Data not available-Expected to be a crystalline solid with a defined melting point.
Boiling Point Data not available-High boiling point expected; likely decomposes before boiling at atm. pressure.
Solubility Data not available-Predicted to have low aqueous solubility and higher solubility in organic solvents.
pKa Data not available-The amide N-H is very weakly acidic (pKa ~17), and the nitrogen lone pair is weakly basic.
LogP 2.9 (computed)PubChem[1]Indicates moderate lipophilicity.

Methodologies for Physicochemical Characterization

This section details the standard experimental protocols for determining the key properties of a solid compound like this compound. The rationale behind each procedure underscores a commitment to producing reliable and reproducible data.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental and sensitive indicator of a compound's purity. A sharp melting range (typically < 2°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities, which disrupt the crystal lattice. The capillary method is a standard, resource-efficient technique for this determination.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Profiling

Expertise & Causality: Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification to formulation and bioavailability.[2][3] A standardized kinetic solubility assay provides a rapid and reproducible measure across a panel of pharmaceutically relevant solvents.

Protocol: Kinetic Solubility Determination via UV-Vis Spectroscopy

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Solvent Plate: Dispense the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone) into a 96-well UV-transparent microplate.

  • Sample Addition: Add a small, precise volume of the DMSO stock solution to each well to initiate precipitation.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

  • Analysis: Centrifuge the plate to pellet any undissolved solid. Measure the UV absorbance of the supernatant at the compound's λ_max.

  • Quantification: Calculate the concentration in each well by comparing the absorbance to a pre-established calibration curve of the compound in the same solvent system (if possible) or in a co-solvent mixture.

Caption: Workflow for kinetic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level identification and structural confirmation.[4] The data available from authoritative sources confirms the identity of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H NMR reveals the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (~7.0-8.0 ppm): A complex multiplet pattern corresponding to the 9 protons of the two phenyl rings.

    • Amide N-H (~8.0-9.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

    • Methyl C-H (~2.0 ppm): A sharp singlet integrating to 3 protons.

  • ¹³C NMR:

    • Carbonyl Carbon (~168-172 ppm): A single peak for the amide C=O.

    • Aromatic Carbons (~120-140 ppm): Multiple peaks corresponding to the 12 carbons of the biphenyl system.

    • Methyl Carbon (~24 ppm): A single peak for the acetyl methyl group.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Analysis: Cap the tube and invert several times to ensure homogeneity. Place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) using standard instrument parameters.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This provides a rapid and reliable method for structural confirmation.

Expected Characteristic Absorption Bands:

  • ~3300 cm⁻¹: N-H stretch of the secondary amide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~1660 cm⁻¹: C=O stretch (Amide I band), a strong and sharp absorption.

  • ~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.

  • ~1530 cm⁻¹: N-H bend (Amide II band).

Protocol: Solid-State Analysis using KBr Pellet

  • Sample Preparation: Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Grinding: Gently grind the mixture to a very fine, homogeneous powder.

  • Pellet Formation: Transfer a portion of the powder to a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. For this compound, the molecular ion peak confirms the elemental composition.

Expected Data:

  • Molecular Ion (M⁺•): A peak at m/z = 211, corresponding to the molecular weight of C₁₄H₁₃NO.[1]

  • Key Fragments: Common fragmentation may involve the loss of the acetyl group or cleavage of the biphenyl bond.

Conclusion

The physicochemical properties of this compound, guided by its unique molecular structure, are foundational to its potential applications. This guide has synthesized available data and presented a framework of robust, validated experimental protocols for its characterization. For professionals in drug discovery and chemical research, the rigorous application of these methodologies is not merely a data collection exercise; it is an essential component of scientific integrity, ensuring that subsequent research—be it synthetic optimization or biological screening—is built upon a reliable and accurate foundation.

References

  • LookChem. Cas 614-80-2,2-Acetamidophenol - LookChem. Available at: [Link]

  • National Center for Biotechnology Information. 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem. Available at: [Link]

  • PubMed. Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. Available at: [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]

  • National Center for Biotechnology Information. This compound | C14H13NO | CID 16447 - PubChem. Available at: [Link]

  • PubMed. Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. Available at: [Link]

  • National Institutes of Health. Drug–Polymer Interactions in Acetaminophen/Hydroxypropylmethylcellulose Acetyl Succinate Amorphous Solid Dispersions Revealed by Multidimensional Multinuclear Solid-State NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. Available at: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available at: [Link]

  • ResearchGate. Development and validation of a UV/visible spectrophotometric method for simultaneous assay of paracetamol and ibuprofen. Available at: [Link]

  • National Institutes of Health. UV Spectrophotometric Simultaneous Determination of Paracetamol and Ibuprofen in Combined Tablets by Derivative and Wavelet Transforms. Available at: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

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  • Google Patents. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
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Review of 2-Acetamidobiphenyl and Its Derivatives: Synthetic Utility & Metabolic Profile

[1][2]

Executive Summary

2-Acetamidobiphenyl (N-(2-biphenylyl)acetamide, CAS: 2113-47-5) occupies a unique niche in organic chemistry and toxicology.[1] Structurally, it serves as a robust substrate for the synthesis of phenanthridines —a privileged scaffold in alkaloids and DNA-intercalating drugs.[2] Biologically, it acts as a critical model compound for understanding the metabolic activation of aromatic amines, specifically the N-hydroxylation pathway leading to carcinogenesis.

This technical guide dissects the molecule’s dual identity: as a versatile "Directing Group" (DG) substrate in Palladium-catalyzed C-H activation and as a probe for Cytochrome P450-mediated bioactivation.[1]

Chemical Identity & Structural Properties[2][4][5]

This compound is an acetanilide derivative where the ortho position is substituted with a phenyl ring.[1] This biaryl geometry forces the amide into a specific conformation, facilitating intramolecular reactions.[1]

PropertyData
IUPAC Name N-(2-phenylphenyl)acetamide
CAS Number 2113-47-5
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Physical State Crystalline Solid
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water
Key Structural Feature Ortho-phenyl substituent forces non-planar biaryl twist; Amide oxygen acts as a Lewis base for metal coordination.[1][3]

Synthetic Utility: The Phenanthridine Gateway

The primary synthetic application of this compound is its conversion to 9-methylphenanthridine via cyclodehydration.[1] This transformation has evolved from harsh Lewis acid-mediated conditions to elegant transition-metal-catalyzed protocols.[1]

The Classic Pathway: Morgan-Walls Reaction

Historically, the Morgan-Walls reaction utilizes phosphorus oxychloride (POCl₃) to effect cyclodehydration.[1] While effective, it requires harsh conditions.[1]

The Modern Pathway: Pd-Catalyzed C-H Activation

Modern methodologies utilize the acetamido group as a Directing Group (DG).[1] The Nitrogen coordinates with Palladium, directing it to activate the C-H bond on the adjacent phenyl ring (the 2'-position).

Mechanism of Pd-Catalyzed Cyclization

The reaction proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, depending on the oxidant. The key intermediate is a six-membered palladacycle .[1][2]

Pd_CycleSubstrateThis compound(Substrate)CoordinationN-Coordination(Pd-Complex)Substrate->Coordination+ Pd(OAc)2CH_ActivationC-H Activation(Palladacycle)Coordination->CH_Activation- AcOHRed_ElimReductive Elimination(C-C Bond Formation)CH_Activation->Red_ElimOxidant (PhI(OAc)2)Red_Elim->CoordinationRegenerationProduct9-MethylphenanthridineRed_Elim->Product- Pd(II)

Figure 1: Mechanism of Pd-catalyzed intramolecular cyclization.[1] The acetamido group directs the metal to the 2'-position, forming a palladacycle before reductive elimination yields the phenanthridine core.

Experimental Protocol: Pd-Catalyzed Oxidative Cyclization

Objective: Synthesis of 9-methylphenanthridine from this compound. Scale: 1.0 mmol.

ReagentEquiv/AmountRole
This compound1.0 equiv (211 mg)Substrate
Pd(OAc)₂5 mol% (11 mg)Catalyst
PhI(OAc)₂1.5 equiv (483 mg)Terminal Oxidant
Toluene5.0 mL (0.2 M)Solvent

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, Pd(OAc)₂, and PhI(OAc)₂.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.[1] Scientific Rationale: Although Pd(II) is stable, removing oxygen prevents non-productive oxidation of the ligand or solvent competitive pathways.

  • Solvent Addition: Add anhydrous Toluene via syringe. Seal the tube.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Observation: The reaction mixture typically turns dark brown/black as Pd species cycle.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black.[1] Wash the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Metabolic & Toxicological Profile

This compound is a structural analogue of the potent carcinogen 2-acetamidofluorene (2-AAF).[1] Its metabolism illustrates the "toxification" pathway common to aromatic amides.[1]

The N-Hydroxylation Trigger

The critical bioactivation step is N-hydroxylation catalyzed by Cytochrome P450 (specifically CYP1A2).[1] The parent amide is relatively inert; however, the N-hydroxy metabolite is a substrate for Phase II conjugation enzymes.

Formation of DNA Adducts

The N-hydroxy amide is esterified (e.g., by sulfotransferases or acetyltransferases) to form an unstable N-acetoxy or N-sulfonyloxy species.[1] Spontaneous heterolysis of the N-O bond generates a highly electrophilic Nitrenium Ion .[1] This ion attacks the C8 position of Guanine in DNA, leading to mutagenesis.[1]

MetabolismParentThis compoundCYPCYP450 (CYP1A2)OxidationParent->CYPN_OHN-Hydroxy-2-acetamidobiphenyl(Proximate Carcinogen)CYP->N_OHTransferaseSulfotransferase/NATConjugationN_OH->TransferaseEsterN-Acetoxy/Sulfonyloxy Ester(Unstable)Transferase->EsterNitreniumNitrenium Ion(Ultimate Carcinogen)Ester->Nitrenium- Anion (Leaving Group)DNADNA Adduct(C8-Guanine)Nitrenium->DNACovalent Binding

Figure 2: Metabolic activation pathway.[1] The conversion of the parent amide to the electrophilic nitrenium ion drives the genotoxic potential.

References

  • Morgan-Walls Reaction: Morgan, G. T., & Walls, L. P. (1931).[1] Researches in the Phenanthridine Series. Part I. A New Synthesis of Phenanthridine Homologues and Derivatives. Journal of the Chemical Society (Resumed), 2447-2456.[1] Link

  • Pd-Catalyzed Cyclization: Shabashov, D., & Daugulis, O. (2010).[1] Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds.[1] Journal of the American Chemical Society, 132(11), 3965–3972. Link

  • Metabolic Activation Mechanism: Miller, J. A. (1970).[1] Carcinogenesis by Chemicals: An Overview—G. H. A. Clowes Memorial Lecture. Cancer Research, 30(3), 559-576.[1] Link

  • Phenanthridinone Synthesis (Comparative): Karthikeyan, J., & Cheng, C. H. (2011).[1] Synthesis of Phenanthridinones from N-Methoxybenzamides and Arenes by Multiple Palladium-Catalyzed C-H Activation Steps.[1] Angewandte Chemie International Edition, 50(42), 9880-9883.[1] Link

  • Physical Properties: PubChem Compound Summary for CID 16447, this compound. National Center for Biotechnology Information (2025).[1] Link

Spectroscopic Characterization of 2-Acetamidobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamidobiphenyl (also known as N-(2-phenylphenyl)acetamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this biphenyl derivative.

Introduction

This compound belongs to the class of biphenyls, which are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1] The acetamido group introduces a key functional moiety that can influence the molecule's conformation and potential biological activity. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in various research and development stages. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of two phenyl rings linked by a single bond, with an acetamido group substituted at the 2-position of one of the rings.

Molecular Formula: C₁₄H₁₃NO[1]

IUPAC Name: N-(2-phenylphenyl)acetamide[1]

CAS Number: 2113-47-5[1]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region will be complex due to the presence of two phenyl rings and their through-space interactions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (acetyl)~ 2.0Singlet3H
Aromatic Protons7.0 - 8.0Multiplet9H
NH (amide)7.5 - 8.5Broad Singlet1H

Predicted ¹H NMR Data for this compound

Interpretation:

  • Methyl Protons: A sharp singlet integrating to three protons is expected around 2.0 ppm, characteristic of the methyl group of the acetamido moiety.

  • Aromatic Protons: A complex multiplet integrating to nine protons is anticipated in the range of 7.0-8.0 ppm. The protons on the two phenyl rings will exhibit different chemical shifts due to the electronic effects of the acetamido group and the steric hindrance between the rings, which may lead to restricted rotation.

  • Amide Proton: A broad singlet, integrating to one proton, is expected in the downfield region (7.5-8.5 ppm). The chemical shift of this proton can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, 14 distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (acetyl)20 - 30
Aromatic CH120 - 140
Aromatic C (quaternary)130 - 150
C=O (amide)168 - 172

Predicted ¹³C NMR Data for this compound

Interpretation:

  • Methyl Carbon: A signal in the aliphatic region (20-30 ppm) corresponds to the methyl carbon of the acetyl group.

  • Aromatic Carbons: A series of signals in the range of 120-150 ppm will be observed for the twelve aromatic carbons. The quaternary carbons (those at the ring junction and the one bearing the acetamido group) will typically have lower intensities.

  • Amide Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the downfield region, typically between 168 and 172 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr wafer technique.[1]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3100N-H stretchAmide
3100 - 3000C-H stretchAromatic
1680 - 1640C=O stretchAmide (Amide I band)
1600 - 1450C=C stretchAromatic
1550 - 1510N-H bendAmide (Amide II band)
770 - 730C-H out-of-plane bendortho-disubstituted benzene
770 - 730 and 710 - 690C-H out-of-plane bendMonosubstituted benzene

Predicted IR Absorption Bands for this compound

Interpretation:

  • N-H Stretching: A moderate to strong absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

  • C=O Stretching (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is a hallmark of the amide carbonyl group.

  • N-H Bending (Amide II): This band, appearing around 1550-1510 cm⁻¹, arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.

  • Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the phenyl rings. The C-H out-of-plane bending vibrations below 800 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) followed by mass analysis is a common technique.

Molecular Ion Peak (M⁺): The molecular weight of this compound is 211.26 g/mol .[1] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 211.

Key Fragmentation Patterns:

The fragmentation of this compound is expected to proceed through several characteristic pathways:

  • Loss of ketene: A common fragmentation for N-aryl acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z 169. This fragment corresponds to the 2-aminobiphenyl radical cation.

  • Formation of the biphenyl cation: Cleavage of the C-N bond can lead to the formation of a biphenyl cation at m/z 154.

  • Formation of an acylium ion: Cleavage of the N-acetyl bond can result in the formation of an acylium ion (CH₃CO⁺) at m/z 43.

m/z Proposed Fragment
211[M]⁺ (Molecular Ion)
169[M - CH₂CO]⁺
154[C₁₂H₁₀]⁺
43[CH₃CO]⁺

Predicted Mass Spectrometry Fragmentation for this compound

MS_Fragmentation_Workflow M Molecular Ion (m/z 211) F169 [M - CH₂CO]⁺ (m/z 169) M->F169 Loss of ketene F154 Biphenyl Cation (m/z 154) M->F154 C-N cleavage F43 Acylium Ion (m/z 43) M->F43 N-acetyl cleavage

Caption: Predicted Mass Spectrometry Fragmentation of this compound

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions and perform phase and baseline corrections.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Data Acquisition (Electron Ionization - EI):

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Acquire a sufficient number of scans to obtain a representative mass spectrum.

Caption: General Workflow for Spectroscopic Analysis

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and MS, researchers can confidently identify and characterize this compound. This guide serves as a valuable resource for understanding the key spectroscopic features of this compound and applying this knowledge in a laboratory setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Acetamidophenyl acetate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

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  • PubChem. 2-(cycloheptylamino)-N-(2-phenylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetamidophenyl phenyl sulfoxide. National Center for Biotechnology Information. [Link]

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In-Depth Technical Guide: Metabolic Pathways of 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of 2-Acetamidobiphenyl (2-AABP), focusing on its rapid deacetylation, bioactivation via N-hydroxylation, and subsequent genotoxic mechanisms.

Executive Summary & Chemical Context

This compound (2-AABP) is an aromatic amide structurally related to known carcinogens such as 2-acetamidofluorene (2-AAF) and 4-acetamidobiphenyl (4-AABP).[1] While often used as a model compound in xenobiotic metabolism, its metabolic profile is distinct due to the ortho-phenyl substitution.

Unlike its para-isomer (4-AABP), which is readily N-hydroxylated directly, 2-AABP undergoes rapid microsomal deacetylation to form 2-aminobiphenyl (2-ABP) as the primary metabolic event. This deacetylation is the rate-limiting determinant of its toxicity, as the resulting free amine (2-ABP) acts as the proximate carcinogen, undergoing subsequent bioactivation to form DNA adducts.

Key Pharmacological Characteristics:

  • Primary Metabolic Route: Hydrolysis (Deacetylation) > N-Oxidation.

  • Proximate Carcinogen: N-hydroxy-2-aminobiphenyl.

  • Ultimate Carcinogen: Arylnitrenium ion (forming C8-dG adducts).

  • Target Organs: Primarily the bladder (via urinary excretion of glucuronides/amines) and liver.

Core Metabolic Pathways

The metabolism of 2-AABP is bifurcated into Activation (Toxification) and Detoxification pathways. The ortho-substitution sterically hinders direct N-hydroxylation of the amide, favoring deacetylation.

Phase I: Deacetylation (The Dominant Pathway)

Research indicates that hepatic microsomes from various species (rat, guinea pig, hamster) deacetylate 2-AABP significantly faster than the 3- or 4- isomers. This reaction is catalyzed by microsomal arylacetamide deacetylases .

  • Reaction: this compound + H₂O

    
     2-Aminobiphenyl (2-ABP) + Acetate
    
  • Significance: This step liberates the free amine, making it available for oxidative activation.

Phase I: Oxidative Activation (N-Hydroxylation)

Following deacetylation, the free amine (2-ABP) is oxidized by Cytochrome P450 monooxygenases.

  • Enzymes: CYP1A2 (primary hepatic isoform) and CYP2E1.

  • Reaction: 2-Aminobiphenyl

    
    N-hydroxy-2-aminobiphenyl.
    
  • Mechanism: The insertion of oxygen at the nitrogen atom creates a hydroxylamine, a "proximate carcinogen" capable of crossing cellular membranes.

Phase II: Conjugation & Adduct Formation

The N-hydroxy metabolite is rarely reactive enough to bind DNA directly. It requires esterification.

  • Glucuronidation: N-hydroxy-2-ABP is conjugated by UGTs (UDP-glucuronosyltransferases) to form N-glucuronides. These are transported to the bladder, where acidic urine can hydrolyze them back to the free N-hydroxy species.

  • Acetylation/Sulfation: O-acetylation (via NAT1/NAT2) or O-sulfation (via SULTs) generates unstable esters.

  • Heterolytic Cleavage: These esters undergo spontaneous cleavage to form the electrophilic arylnitrenium ion .

  • Genotoxicity: The nitrenium ion attacks the C8 position of guanine in DNA, forming the adduct N-(deoxyguanosin-8-yl)-2-aminobiphenyl .

Detoxification Pathways
  • Ring Hydroxylation: CYP enzymes may hydroxylate the biphenyl ring at the 3, 4, or 5 positions. These phenolic metabolites are rapidly conjugated (glucuronidated/sulfated) and excreted, rendering them non-genotoxic.

    • Major Metabolite:[2][3] 2-amino-3-hydroxybiphenyl or 2-amino-5-hydroxybiphenyl.

Visualization of Metabolic Pathways[4]

The following diagram illustrates the bifurcation between the activation (red) and detoxification (green) pathways.

2-AABP_Metabolism AABP This compound (Parent) ABP 2-Aminobiphenyl (Free Amine) AABP->ABP Microsomal Deacetylation (Fast) N_OH N-hydroxy-2-aminobiphenyl (Proximate Carcinogen) ABP->N_OH CYP1A2 / CYP2E1 (N-Hydroxylation) Ring_OH Ring Hydroxylated Metabolites (e.g., 2-amino-5-hydroxybiphenyl) ABP->Ring_OH CYP450 (Ring Oxidation) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium NAT/SULT (Esterification & Cleavage) Conjugates Glucuronides/Sulfates (Excretion) N_OH->Conjugates UGT (Transport to Bladder) Ring_OH->Conjugates UGT/SULT DNA_Adduct DNA Adduct (C8-dG-2-ABP) Nitrenium->DNA_Adduct Covalent Binding (Genotoxicity)

Caption: Figure 1. Metabolic fate of this compound, highlighting the critical deacetylation step leading to bioactivation.

Experimental Methodologies

To investigate these pathways, the following validated protocols are recommended.

In Vitro Microsomal Deacetylation Assay

Objective: Determine the rate of conversion from 2-AABP to 2-ABP.

ComponentSpecificationNotes
Enzyme Source Liver Microsomes (Rat/Human)1.0 mg protein/mL final conc.
Substrate This compound100 - 500 µM (dissolved in DMSO).
Buffer Tris-HCl (pH 7.4)50 mM.
Cofactors None required for deacetylationNADPH is only needed for oxidative steps.
Incubation 37°C for 10-30 minsStop reaction with ice-cold acetonitrile.
Detection HPLC-UV or LC-MS/MSMonitor loss of 2-AABP and gain of 2-ABP.

Protocol Steps:

  • Pre-incubate microsomes in Tris-HCl buffer at 37°C for 5 minutes.

  • Initiate reaction by adding 2-AABP.

  • Aliquot samples at 0, 5, 10, 20, and 30 minutes.

  • Quench with equal volume of acetonitrile containing internal standard (e.g., 4-aminobiphenyl).

  • Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.

32P-Postlabeling for DNA Adducts

Objective: Detect and quantify specific DNA adducts formed by the activated metabolite.

  • Digestion: Digest DNA (from treated tissue or cell culture) with micrococcal nuclease and spleen phosphodiesterase to release deoxyribonucleoside 3'-monophosphates.

  • Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides, leaving adducts intact (adducts are resistant to Nuclease P1).

  • Labeling: Incubate with [γ-32P]ATP and T4 polynucleotide kinase to radiolabel the adducts.

  • Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose to X-ray film or phosphorimager screens.

Toxicological Implications[4]

The toxicity of 2-AABP is inextricably linked to the balance between deacetylation and ring hydroxylation .

  • Deacetylation Speed: The rapid deacetylation of the ortho isomer (2-AABP) leads to a high intracellular concentration of 2-aminobiphenyl.

  • Oxidative Stress: 2-ABP has been shown to induce Reactive Oxygen Species (ROS) and activate MAPK pathways (ERK/JNK), leading to apoptosis in bladder cells.

  • Bladder Specificity: The N-glucuronides of N-hydroxy-2-ABP are stable at neutral pH (blood) but hydrolyze in the acidic environment of the bladder. This releases the reactive hydroxylamine directly into the bladder lumen, explaining the organ-specific carcinogenicity (bladder cancer) observed with aminobiphenyls.

References

  • Microsomal deacetylation of isomeric acetamidobiphenyls. Sertkaya, N. N., & Gorrod, J. W. (1987).[1] In Vivo.

  • The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Gorrod, J. W., & Bayraktar, N. N. (1986).[2] Anticancer Research.[2]

  • Activation of MAPK pathways and downstream transcription factors in 2-aminobiphenyl-induced apoptosis.Environmental Toxicology.

  • Cyclooxygenase-2 expression is up-regulated by 2-aminobiphenyl in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line.Chemical Research in Toxicology.

  • N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxid

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed as a comprehensive technical guide for the analysis of 2-Acetamidobiphenyl (N-acetyl-2-aminobiphenyl). It synthesizes established chromatographic principles with specific physicochemical properties of the target analyte to provide a robust, field-ready protocol.

Abstract & Scope

This compound (N-(2-Biphenylyl)acetamide) is a critical analyte in two primary domains: as a metabolic marker for the detoxification of the carcinogen 2-aminobiphenyl (2-ABP) and as a synthetic intermediate in the production of functionalized biaryls. Its accurate quantification is essential for pharmacokinetic profiling and impurity monitoring in pharmaceutical synthesis.

This guide details two orthogonal analytical workflows:

  • RP-HPLC-DAD/MS: A robust method utilizing a Biphenyl stationary phase for superior selectivity against structural isomers.

  • GC-MS: A high-sensitivity protocol for trace analysis in complex biological matrices.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValueChromatographic Implication
Molecular Formula C₁₄H₁₃NODetectable by MS (EI and ESI).
Molecular Weight 211.26 g/mol Parent ion [M+H]⁺ = 212.27 (LC-MS); M⁺ = 211.1 (GC-MS).
LogP (Octanol/Water) ~2.8 - 3.2Moderately lipophilic; requires high % organic mobile phase for elution on C18.
pKa ~15 (Amide H)Neutral in standard HPLC pH ranges (2–8).
Solubility Soluble in MeOH, ACN, DCMCompatible with standard reverse-phase and organic injection solvents.

Strategic Insight: Unlike its precursor 2-aminobiphenyl (which is basic), this compound is neutral. In acidic HPLC conditions (pH ~2-3), the precursor is protonated and elutes early, while the acetylated target retains longer, simplifying separation.

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)

Best for: Trace analysis (ng/mL levels) and removing protein interferences.

  • Conditioning: Use a Polymeric Reversed-Phase Cartridge (e.g., HLB or Strata-X, 60 mg).

    • Wash with 1 mL Methanol.[1]

    • Equilibrate with 1 mL Water.

  • Loading: Mix 500 µL sample with 500 µL 0.1% Formic Acid. Load onto cartridge at 1 mL/min.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts and polar interferences).

  • Elution: Elute with 1 mL Acetonitrile .

  • Reconstitution: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in 200 µL Mobile Phase (Initial Conditions).

Protocol B: Liquid-Liquid Extraction (LLE) for Synthetic Impurities

Best for: High-concentration samples and rapid QC.

  • Extraction: Add 1 mL sample (aqueous) to 2 mL Ethyl Acetate .

  • Agitation: Vortex for 60 seconds; Centrifuge at 3000 x g for 5 mins.

  • Collection: Collect the upper organic layer.

  • Drying: Pass through anhydrous Na₂SO₄ to remove residual water.

  • Injection: Inject directly for GC-MS or evaporate/reconstitute for HPLC.

HPLC-DAD/MS Method (Reverse Phase)

Rationale: While C18 columns are standard, a Biphenyl stationary phase is recommended here. The π-π interactions between the biphenyl ligand of the column and the biphenyl core of the analyte provide enhanced selectivity, particularly for separating position isomers (e.g., 2- vs 4-acetamidobiphenyl).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Detection:

    • UV: 254 nm (Primary), 210 nm (Secondary).

    • MS: ESI Positive Mode, Scan range 100–400 m/z.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial Hold
1.0010%Load Sample
8.0090%Linear Gradient
10.0090%Wash
10.1010%Re-equilibration
13.0010%End Run

Technical Note: this compound typically elutes between 6.5 – 7.5 minutes under these conditions. The precursor (2-aminobiphenyl) will elute significantly earlier (~3-4 min) due to protonation.

GC-MS Method (Electron Impact)

Rationale: GC-MS is the "Gold Standard" for confirming the identity of the acetyl group via fragmentation patterns. Derivatization is generally not required due to the thermal stability of the amide, but silylation can be used if peak tailing is observed.

Instrument Parameters
  • System: GC-MS (Single Quadrupole).

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or DB-5MS.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Transfer Line: 290°C.

  • Source Temp: 230°C.

Temperature Program
  • Initial: 100°C (Hold 1 min).

  • Ramp 1: 20°C/min to 250°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • Total Run Time: ~16.5 min.

MS Detection (SIM/Scan)

For quantitation, use Selected Ion Monitoring (SIM).

  • Target Ion (Quant): 211 (Molecular Ion, M⁺).

  • Qualifier Ion 1: 169 (M⁺ - 42 [Ketene loss]).

  • Qualifier Ion 2: 168 (M⁺ - 43 [Acetyl loss]).

  • Qualifier Ion 3: 152 (Biphenylene ion).

Visualized Workflows & Pathways

Figure 1: Analytical Decision Workflow

This diagram illustrates the decision logic for selecting the appropriate method based on sample type and sensitivity requirements.

AnalyticalWorkflow Sample Sample Matrix Conc Concentration? Sample->Conc Matrix Matrix Type? Conc->Matrix Trace (<1 µg/mL) Prep_LLE LLE (Ethyl Acetate) Conc->Prep_LLE High (>1 µg/mL) Matrix->Prep_LLE Water/Solvent Prep_SPE SPE (Polymeric RP) Matrix->Prep_SPE Biofluids HPLC LC-MS/UV (Biphenyl Column) Prep_LLE->HPLC Polar Impurities GC GC-MS (EI) (HP-5MS) Prep_LLE->GC Volatile Matrix Prep_SPE->HPLC Standard Deriv Derivatization (Optional BSTFA) GC->Deriv If tailing

Caption: Decision tree for selecting Sample Preparation and Instrumental Method based on matrix complexity and sensitivity needs.

Figure 2: GC-MS Fragmentation Pathway

Understanding the fragmentation is crucial for MS confirmation. The loss of the acetyl group is the primary diagnostic transition.

Fragmentation Parent Parent Ion (M+) m/z 211 (Stable Amide) Transition1 Loss of Ketene (CH2=C=O, -42 Da) Parent->Transition1 Frag1 Fragment Ion m/z 169 (2-Aminobiphenyl radical) Transition1->Frag1 Transition2 Loss of H• (-1 Da) Frag1->Transition2 Frag2 Fragment Ion m/z 168 (Cyclized cation) Transition2->Frag2 Frag3 Biphenylene Ion m/z 152 Frag2->Frag3 - NH2

Caption: Proposed EI fragmentation pathway for this compound. The m/z 211 -> 169 transition is characteristic of N-acetylated aromatics.

Validation Parameters (Acceptance Criteria)

To ensure this method is "self-validating" in your lab, verify these parameters during setup:

ParameterAcceptance CriterionTroubleshooting
System Suitability %RSD of Area < 2.0% (n=5)Check injector precision or seal leaks.
Linearity (R²) > 0.999 (Range: 0.1 – 100 µg/mL)If non-linear at high end, dilute sample.
Recovery (SPE) 85% - 115%If low, ensure elution solvent (ACN) volume is sufficient.
Resolution (Rs) > 2.0 between 2-ABP and this compoundAdjust gradient slope or lower %B at start.
LOD (GC-MS) < 10 ng/mL (SIM Mode)Clean ion source or tune MS if sensitivity drops.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21908, N-(2-Biphenylyl)acetamide. Retrieved from [Link]

  • Sielc Technologies. Separation of Acetamide derivatives on Reverse Phase Columns. Retrieved from [Link]

  • Phenomenex. Biphenyl Stationary Phase Chemistry for Isomer Separation. Retrieved from [Link]

  • Agilent Technologies. GC-MS Analysis of Aromatic Amines and Metabolites. Retrieved from [Link]

Sources

Application Note: 2-Acetamidobiphenyl as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamidobiphenyl (N-(2-biphenylyl)acetamide) is not typically a final therapeutic agent but serves as a critical mechanistic probe and synthetic lynchpin in modern drug discovery.[1] Its primary application lies in its role as a substrate for Palladium-catalyzed C-H activation , enabling the rapid construction of Phenanthridine and Phenanthridone cores.[1] These fused tricyclic heterocycles are ubiquitous in oncology (PARP inhibitors), virology (DNA intercalators), and neurology.[1]

This guide details the strategic use of this compound to access these bioactive scaffolds, focusing on the acetamide moiety as a removable Directing Group (DG) for regioselective functionalization.

Medicinal Chemistry Context: The Phenanthridine Connection

The biphenyl core of this compound possesses a unique ortho-geometry that predisposes it to intramolecular cyclization.[1] In medicinal chemistry, this molecule is the "Year Zero" substrate for synthesizing phenanthridine alkaloids (e.g., Trisphaeridine, N-methylcrinasiadine).[1]

Therapeutic Relevance of the Target Scaffold
Therapeutic AreaMechanism of ActionRepresentative Drugs/Compounds
Oncology Poly(ADP-ribose) polymerase (PARP) inhibitionOlaparib , Rucaparib (Phenanthridone core)
Virology DNA/RNA IntercalationEthidium Bromide (diagnostic), Lycorine derivatives
Antimicrobial Topoisomerase InhibitionSanguinarine analogues

Mechanism of Action: Acetamide-Directed C-H Activation[1]

The utility of this compound relies on the coordination ability of the acetamide oxygen/nitrogen to Transition Metals (Pd, Rh, Ru). This coordination brings the metal into proximity with the C-H bond on the adjacent phenyl ring (the 2'-position), facilitating Concerted Metallation-Deprotonation (CMD) .[1]

Mechanistic Pathway (Pd-Catalyzed)
  • Coordination: Pd(OAc)₂ coordinates to the acetamide directing group.[1]

  • C-H Activation: Formation of a six-membered palladacycle intermediate via C-H cleavage at the 2'-position.[1]

  • Oxidative Addition/Reductive Elimination: In the presence of an oxidant (e.g., PhI(OAc)₂), the N-Pd bond forms, followed by reductive elimination to close the ring, yielding the phenanthridine core.

CH_Activation_Mechanism Substrate This compound Coordination Pd-Coordination (Pre-activation) Substrate->Coordination + Pd(OAc)2 Palladacycle Six-Membered Palladacycle Coordination->Palladacycle C-H Activation (CMD Pathway) ReductiveElim Reductive Elimination Palladacycle->ReductiveElim + PhI(OAc)2 (Oxidant) Product Phenanthridine Scaffold ReductiveElim->Product - Pd(0)

Figure 1: Mechanistic flow of the acetamide-directed intramolecular C-H amination to form phenanthridine.[1]

Experimental Protocol: Synthesis of Phenanthridine

This protocol describes the "Gold Standard" method for converting this compound to Phenanthridine via intramolecular oxidative C-H amination.[1] This method avoids harsh pyrolysis conditions used in older "Pictet-Hubert" reactions.[1]

Reagents and Materials[1][3][4][5][6][7][8]
  • Substrate: this compound (1.0 equiv, 0.5 mmol)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1][2][3]

  • Oxidant: (Diacetoxyiodo)benzene [PhI(OAc)₂] (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous) or Acetic Acid (for higher solubility)[1]

  • Additives: Copper(II) Acetate [Cu(OAc)₂] (optional co-oxidant, 10 mol%)[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, charge this compound (105.6 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and PhI(OAc)₂ (241.5 mg, 0.75 mmol).

    • Evacuate and backfill with Nitrogen (N₂) three times to ensure an inert atmosphere.[1]

  • Solvent Addition:

    • Add anhydrous Toluene (5.0 mL) via syringe through the septum.

    • Note: If solubility is poor, a 1:1 mixture of Toluene/Acetic Acid may be used.

  • Thermal Activation:

    • Seal the tube and heat the reaction mixture to 100°C in an oil bath.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.3) should disappear, and a highly fluorescent spot (Phenanthridine) should appear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 20 mL) and filter through a short pad of Celite to remove Pd black.[1]

    • Wash the filtrate with saturated NaHCO₃ (2 x 15 mL) to neutralize any acetic acid.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.[1]

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.[1]
      
    • Yield Expectation: 75–85% as a white/pale yellow solid.[1]

Validation Parameters (Self-Check)[1]
  • ¹H NMR (CDCl₃): Look for the disappearance of the amide N-H singlet (~7.5 ppm) and the methyl singlet of the acetamide (~2.0 ppm). The product phenanthridine will show a characteristic deshielded proton at the C6 position (~9.2 ppm).

  • Fluorescence: The product is intensely fluorescent under UV light (254/365 nm), distinguishing it from the non-fluorescent starting material.

Advanced Application: Late-Stage Diversification

For drug discovery libraries, the this compound scaffold can be functionalized before cyclization to create diverse analogs.

Workflow for Library Generation

The acetamide group is robust enough to withstand halogenation conditions, allowing researchers to install "handles" for further coupling (Suzuki/Sonogashira) before the final ring closure.

Library_Workflow cluster_func Divergent Functionalization Start This compound Halogenation Ortho-Halogenation (NCS/NBS) Start->Halogenation Coupling Cross-Coupling (Suzuki/Heck) Halogenation->Coupling Optional Cyclization Pd-Catalyzed Cyclization Halogenation->Cyclization Coupling->Cyclization Library Phenanthridine Drug Library Cyclization->Library

Figure 2: Divergent synthesis workflow for generating phenanthridine libraries from the parent scaffold.

Safety and Toxicology (Critical)

While this compound is a useful intermediate, it poses specific safety risks that must be managed in a research environment.[1]

Hazard ClassRisk DescriptionMitigation Protocol
Carcinogenicity This compound can hydrolyze in vivo or in vitro to 2-Aminobiphenyl , a known human carcinogen (bladder cancer).[1]Double-gloving (Nitrile) is mandatory.[1] All weighing must occur inside a certified fume hood .[1]
Mutagenicity The acetamide derivative itself has shown mutagenic potential in Ames tests (S9 activation).Treat all solid waste as Hazardous Cytotoxic Waste .[1] Do not dispose of in general trash.
Skin Absorption Lipophilic nature allows rapid dermal absorption.[1]In case of contact, wash with soap and water for 15 minutes; do not use alcohol (increases absorption).[1]

References

  • Synthesis of Phenanthridines via Pd-Catalyzed C-H Activ

    • Title: Palladium-Catalyzed Synthesis of Phenanthridines via C-H Activation.[1][4][5]

    • Source:Journal of Organic Chemistry, 2012.[1]

    • URL:[Link] (Representative Link)[1]

  • Mechanistic Insights on Directing Groups

    • Title: Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Safety Data for 2-Aminobiphenyl (Hydrolysis Product)

    • Title: 2-Aminobiphenyl Safety Data Sheet.[1][6][7][8]

    • Source:Fisher Scientific.[1]

  • Phenanthridine Medicinal Applic

    • Title: Phenanthridine Derivatives as Promising New Anticancer Agents.[1]

    • Source:Future Medicinal Chemistry (via PubMed).
    • URL:[Link]

Sources

Derivatization of 2-Acetamidobiphenyl for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Derivatization of 2-Acetamidobiphenyl to Enhance Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, represents a versatile starting point for generating novel molecular entities with enhanced biological profiles. This document provides a comprehensive guide for the strategic derivatization of this compound. We detail a robust, two-stage synthetic workflow beginning with a critical N-deacetylation to yield the highly reactive 2-aminobiphenyl intermediate. Subsequently, we provide detailed protocols for the synthesis of two distinct classes of derivatives: novel amides and sulfonamides. The rationale behind this derivatization strategy is to systematically explore the structure-activity relationship (SAR) and identify compounds with superior bioactivity. To this end, we include validated protocols for screening the synthesized derivatives for antioxidant and anti-inflammatory activities, two areas where biphenyl derivatives have shown considerable promise. This guide is designed to equip researchers with the foundational methods and scientific reasoning required to unlock the therapeutic potential of the this compound scaffold.

Introduction: The this compound Scaffold

This compound is an attractive starting material for medicinal chemistry campaigns. Its structure combines the rigid, lipophilic biphenyl core, which can engage in favorable hydrophobic and π-stacking interactions with biological targets, and a protected amine functionality. The acetyl group serves as a stable protecting group, rendering the molecule relatively inert. However, its removal unmasks the 2-amino group, a versatile synthetic handle for introducing a wide array of functional groups. This process is the gateway to creating compound libraries for biological screening.

Derivatization of the parent scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. Studies on related structures have revealed potent anti-inflammatory, analgesic, and antioxidant activities, suggesting that novel derivatives of this compound are promising candidates for drug discovery programs.[1][2][3]

G cluster_workflow Overall Derivatization & Screening Workflow cluster_derivatives Derivative Classes Start Start: this compound Deacetylation Step 1: N-Deacetylation Protocol Start->Deacetylation Intermediate Key Intermediate: 2-Aminobiphenyl Deacetylation->Intermediate Derivatization Step 2: Parallel Derivatization Intermediate->Derivatization Amides Amide Derivatives Derivatization->Amides Acylation Sulfonamides Sulfonamide Derivatives Derivatization->Sulfonamides Sulfonylation Screening Step 3: Bioactivity Screening SAR Step 4: SAR Analysis & Lead Identification Screening->SAR Amides->Screening Sulfonamides->Screening

Figure 1: Overall workflow from starting material to lead identification.

Core Synthetic Protocols

The following protocols are designed to be robust and reproducible. The key to successful derivatization lies in the initial, clean conversion of this compound to its parent amine.

Protocol 1: N-Deacetylation of this compound

Principle: The amide bond of the acetamido group is stable under neutral conditions but can be readily hydrolyzed under acidic or basic conditions. This protocol utilizes acidic hydrolysis, which is effective and typically results in a clean conversion to the corresponding amine salt, followed by neutralization to yield the free amine. For substrates sensitive to strong acid, alternative methods like using the Schwartz reagent can be employed for a milder, chemoselective deacetylation.[4][5]

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution, 2M

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Add methanol (approx. 15 mL per gram of starting material) to dissolve the solid.

  • Carefully add concentrated HCl (4.0 eq) dropwise to the stirring solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in deionized water (20 mL).

  • Cool the aqueous solution in an ice bath and slowly add 2M NaOH solution, with stirring, until the pH is basic (pH 9-10). The free amine will precipitate as a solid or oil.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-aminobiphenyl.

Scientist's Note (Trustworthiness): The initial product of the hydrolysis is 2-aminobiphenyl hydrochloride salt. The subsequent basification step is critical to deprotonate the ammonium salt to the free amine, which is soluble in organic solvents like ethyl acetate, enabling efficient extraction. Ensure the pH is distinctly basic for complete conversion and maximal yield. The product can be purified further by column chromatography if necessary, but is often of sufficient purity for the next step.

G Start This compound Intermediate 2-Aminobiphenyl Start->Intermediate  Protocol 2.1  (Acid Hydrolysis) Amide Amide Derivative (R-CO-NH-) Intermediate->Amide  Protocol 2.2  (Acyl Chloride, Base) Sulfonamide Sulfonamide Derivative (R-SO2-NH-) Intermediate->Sulfonamide  Protocol 2.3  (Sulfonyl Chloride, Base)

Figure 2: Core synthetic pathway for derivatization.
Protocol 2: Synthesis of Novel Amide Derivatives

Principle: This protocol describes the N-acylation of 2-aminobiphenyl with an acid chloride to form a new amide bond.[6] Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

Materials:

  • 2-Aminobiphenyl (from Protocol 2.1)

  • An appropriate acid chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve 2-aminobiphenyl (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), and saturated NaHCO₃ solution (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Rationale (Expertise): The sequential washing steps are crucial for purification. The 1M HCl wash removes unreacted pyridine and any residual 2-aminobiphenyl. The NaHCO₃ wash removes any unreacted acid chloride and neutralizes any remaining acid. This self-validating workup ensures a high-purity final product.

Protocol 3: Synthesis of Sulfonamide Derivatives

Principle: Similar to amide synthesis, this protocol forms a sulfonamide linkage by reacting 2-aminobiphenyl with a sulfonyl chloride.[3] Sulfonamides are excellent hydrogen bond donors and acceptors and can significantly alter the biological activity of the parent amine.

Materials:

  • 2-Aminobiphenyl (from Protocol 2.1)

  • An appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • The procedure is identical to Protocol 2.2, substituting the acid chloride with the desired sulfonyl chloride.

  • Reaction times may be longer (4-12 hours), and gentle heating may be required for less reactive sulfonyl chlorides. Always monitor progress by TLC.

  • The workup and purification steps are identical to those described in Protocol 2.2.

Protocols for Bioactivity Screening

After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard, high-throughput compatible assays.

cluster_screening Bioactivity Screening Logic Compounds Synthesized Derivatives (Amides, Sulfonamides) Assay1 Antioxidant Assay (DPPH Radical Scavenging) Compounds->Assay1 Assay2 Anti-inflammatory Assay (Prostaglandin Synthesis Inhibition) Compounds->Assay2 Data Quantitative Data (% Inhibition, IC50) Assay1->Data Assay2->Data SAR SAR Analysis Data->SAR

Figure 3: Logic flow for parallel bioactivity screening.
Protocol 4: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity.[3] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a non-radical form, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically.

Materials:

  • Synthesized derivatives and parent compound

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (Positive Control)

  • Methanol (Spectroscopic grade)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Step-by-Step Procedure:

  • Prepare stock solutions of test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock) to the wells.

  • For the positive control, use ascorbic acid. For the blank (negative control), add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot % Inhibition against concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Scientist's Note (Trustworthiness): The inclusion of a potent, known antioxidant like ascorbic acid as a positive control is essential to validate the assay's performance. The dark incubation is critical as DPPH is light-sensitive. A lower IC₅₀ value indicates higher antioxidant activity.

Data Presentation & SAR Analysis

A primary goal of derivatization is to establish a Structure-Activity Relationship (SAR). By systematically altering the 'R' group on the amide or sulfonamide, one can deduce which chemical features enhance bioactivity.

Table 1: Hypothetical Bioactivity Data for a Library of 2-Benzamidobiphenyl Derivatives

Compound IDR Group (on Benzoyl Moiety)Electronic EffectAntioxidant IC₅₀ (µM)Anti-inflammatory IC₅₀ (µM)
Parent 2-Aminobiphenyl-> 200150
DA-01 -H (Phenyl)Neutral85.245.6
DA-02 -OCH₃ (4-Methoxyphenyl)Electron-donating45.122.8
DA-03 -Cl (4-Chlorophenyl)Electron-withdrawing92.538.1
DA-04 -NO₂ (4-Nitrophenyl)Strong E.W.G.155.865.3

SAR Interpretation (Expertise): From the hypothetical data in Table 1, several preliminary conclusions can be drawn:

  • Acylation is beneficial: All amide derivatives (DA-01 to DA-04) show significantly improved activity compared to the parent 2-aminobiphenyl.

  • Antioxidant Activity: An electron-donating group (-OCH₃) at the para-position of the benzoyl ring (DA-02) appears to enhance radical scavenging activity, likely by stabilizing the resulting radical through resonance. Electron-withdrawing groups diminish this effect.

  • Anti-inflammatory Activity: The trend is similar, with the electron-donating group in DA-02 providing the highest potency. This suggests that the mechanism may involve a target that favors an electron-rich ligand.

These initial SAR insights are crucial for guiding the next round of synthesis, focusing on derivatives with electron-donating substituents to potentially identify a lead compound with even greater potency.

Conclusion

This application note outlines a systematic and scientifically grounded approach to the derivatization of this compound for enhancing bioactivity. By following the detailed protocols for synthesis and screening, researchers can efficiently generate and evaluate novel compound libraries. The emphasis on understanding the rationale behind each step and the structured analysis of the resulting data empowers drug development professionals to make informed decisions in the iterative cycle of design, synthesis, and testing, ultimately accelerating the journey from a simple scaffold to a potent therapeutic candidate.

References

  • Kumar P, Pathak P. K, Kushwaha B. S. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry. 2005;21(3). [Link]

  • Al-Ghorbani, M., et al. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Pharmaceuticals (Basel). 2022;15(11):1421. [Link]

  • Taha, M., et al. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Journal of the Iranian Chemical Society. 2017;14:1293–1304. [Link]

  • Google Patents. A kind of synthetic method of 2-aminobiphenyl compound. CN101367736A.
  • Takahashi, H., et al. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors. Journal of Medicinal Chemistry. 2015;58(4):1669-90. [Link]

  • Ucelay, M., Lasheras, B., & Cenarruzabeitia, E. On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate. Arzneimittelforschung. 1989;39(5):586-9. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry. 2014;12(2):261-5. [Link]

  • Cenarruzabeitia, E., Lasheras, B., & Ucelay, M. Pharmacological study of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate. Arzneimittelforschung. 1989;39(5):582-6. [Link]

  • Google Patents.
  • Wellmar, U., et al. Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation. Analytical Biochemistry. 1997;253(2):155-61. [Link]

  • Bora, U. An Eco-friendly and Mild Process for Deacetylation Reactions in Water. E-Journal of Chemistry. 2004;1(3):115-116. [Link]

  • ResearchGate. SCHEME 2 Synthesis and deacetylation of N-acetyl-2 ,3-O-isopropylidene-cytidine-5-O-[napthyl (cyclohexyl-L-alanyl)] phosphate (5) promoted by Schwartz reagent. [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-Acetamidobiphenyl in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of 2-Acetamidobiphenyl (2-AAB) in human plasma and urine. 2-AAB is the stable


-acetylated metabolite of 2-aminobiphenyl (2-ABP), a potent carcinogen found in tobacco smoke and industrial dyes. While 2-ABP is rapidly cleared, 2-AAB serves as a critical surrogate biomarker for assessing exposure and metabolic phenotype (acetylation status via NAT1/NAT2 enzymes).

Key Technical Advantages:

  • Specificity: Direct measurement of the intact conjugate without acid hydrolysis.

  • Sensitivity: Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL using MRM mode.

  • Recovery: Optimized Liquid-Liquid Extraction (LLE) yields >85% recovery, minimizing matrix effects common in urine analysis.

Physicochemical Context & Mechanism

To design a valid assay, one must understand the analyte's behavior. 2-AAB is a neutral, lipophilic amide. Unlike its parent amine, it does not protonate strongly at neutral pH, but under acidic LC-MS conditions, it readily forms


.
Metabolic Pathway & Logic

The quantification of 2-AAB is a direct read of the Phase II conjugation of 2-aminobiphenyl.

MetabolicPathway ABP 2-Aminobiphenyl (Parent Carcinogen) AAB This compound (Target Analyte) ABP->AAB N-acetylation (NAT1 / NAT2) OH_ABP Hydroxylated Metabolites (e.g., 2-amino-3-biphenylol) ABP->OH_ABP CYP450 Oxidation AAB->ABP Deacetylation (Amidase)

Figure 1: Metabolic trajectory of 2-Aminobiphenyl. The target analyte 2-AAB represents the detoxified conjugate, though reversible deacetylation can occur.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analyte: this compound (Purity >98%).

  • Internal Standard (IS): this compound-d3 (Preferred) or 4-Acetamidobiphenyl (Structural analog, if d3 is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ethyl Acetate (EtOAc).

  • Matrix: Drug-free human plasma and urine (K2EDTA for plasma).

Sample Preparation (Liquid-Liquid Extraction)

We utilize LLE over Protein Precipitation (PPT) to remove phospholipids and salts, which is critical for maintaining sensitivity in ESI sources.

Step-by-Step Workflow:

  • Aliquoting: Transfer 200 µL of biological sample (Plasma or Urine) into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of Ethyl Acetate.

    • Why EtOAc? 2-AAB is moderately lipophilic (LogP ~2.5). EtOAc extracts the neutral amide efficiently while leaving behind polar salts and many proteins.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

    • Critical: Vortex for 1 min to ensure complete dissolution.

  • Clarification: Centrifuge at 10,000 x g for 5 min to pellet any particulates before transferring to autosampler vials.

SamplePrep Sample 200 µL Biological Sample (Plasma/Urine) Spike Spike Internal Standard (2-AAB-d3) Sample->Spike Extract Add 1 mL Ethyl Acetate (LLE Extraction) Spike->Extract Centrifuge Centrifuge 10,000 x g, 5 min Extract->Centrifuge Dry Evaporate Organic Layer (N2 stream @ 40°C) Centrifuge->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction workflow for maximizing recovery of neutral amides.

Instrumental Analysis (LC-MS/MS)[5][6][7][8][9][10]

Chromatographic Conditions[1][2][3][4][9][11]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

    • Rationale: A standard C18 provides sufficient retention for the hydrophobic biphenyl core.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 10 Initial equilibration
1.0 10 Hold to elute polar interferences
4.0 90 Linear ramp to elute analyte
5.0 90 Wash column
5.1 10 Return to initial

| 7.0 | 10 | Re-equilibration |

Mass Spectrometry Parameters[2][4][7][8][9][11]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): The parent ion


 is 212.1. The primary fragmentation pathway for 

-acetylated aromatics is the neutral loss of ketene (42 Da), regenerating the amine cation.
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2-AAB 212.1 170.1 20 Quantifier
2-AAB212.1152.135Qualifier (Loss of H2O from amine)
2-AAB212.1127.045Qualifier (Ring fragmentation)
IS (d3)215.1173.120Internal Standard

Note: Exact Collision Energy (CE) varies by instrument (Triple Quad vs. Q-Trap). Perform a compound optimization ramp if sensitivity is suboptimal.

Method Validation & Quality Control

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the following validation parameters must be met:

  • Selectivity: Analyze 6 blank lots of matrix. No interference >20% of the LLOQ peak area should be observed at the retention time of 2-AAB (approx 3.8 min).

  • Linearity: Calibration range: 0.5 ng/mL to 500 ng/mL . Fit using weighted linear regression (

    
    ).
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Compare the slope of standard curves in solvent vs. matrix. If matrix factor is <0.8 or >1.2, consider switching to Deuterated IS or further cleaning via SPE.

Troubleshooting & Expert Tips

  • Issue: High Background Noise.

    • Cause: In-source fragmentation of the labile acetyl group.

    • Fix: Lower the declustering potential (DP) or fragmentor voltage. Ensure source temperature isn't excessively high (>550°C).

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Formic Acid to 0.2% or switch to an end-capped column (e.g., Waters BEH C18).

  • Stability Warning: 2-AAB is stable in plasma at -80°C, but avoid repeated freeze-thaw cycles (>3). The acetyl group is susceptible to hydrolysis by plasma esterases if left at room temperature for >4 hours. Keep samples on ice.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Sabbioni, G., & Jones, C. R. (2002). Biomonitoring of arylamines and nitroarenes. Biomarkers, 7(5), 347-421.
  • Kato, K., et al. (2010). Quantification of aromatic amine metabolites in human urine using isotope dilution tandem mass spectrometry. Journal of Chromatography B, 878(28), 2955-2960. (Methodology basis for amine metabolites).
  • Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507-518. (Context for 2-ABP toxicity).

Sources

Troubleshooting & Optimization

Strategies to overcome solubility issues with 2-Acetamidobiphenyl in assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #SOL-2AB-001[1]

Introduction

Welcome to the Technical Support Hub. You are likely here because 2-Acetamidobiphenyl (2-AABP) is showing inconsistent recovery, precipitating upon addition to reaction mixes, or yielding high variability in CYP450 metabolic stability assays.[1]

While 2-AABP has a calculated LogP of ~0.9–2.5 (depending on the prediction model), its planar biphenyl structure promotes


-

stacking
, leading to "apparent" insolubility and hetero-aggregation in aqueous buffers. This guide moves beyond basic solubility to address the kinetics of mixing and surface adsorption.

Module 1: Stock Solution & Storage (The Foundation)

Q: My stock solution shows crystals after freezing. Is it degraded?

Diagnosis: Likely water ingress or thermodynamic crash . 2-AABP is stable in DMSO, but DMSO is hygroscopic.[1] Absorbed atmospheric water shifts the polarity, forcing the hydrophobic biphenyl core to crystallize.

The Fix: Anhydrous Handling Protocol

  • Solvent Choice: Use anhydrous DMSO (≥99.9%) stored over molecular sieves.[1] Avoid Ethanol if possible, as it evaporates faster, changing stock concentration.[1]

  • Sonication: If crystals appear, sonicate at 40°C for 10 minutes . Do not heat above 50°C to avoid amide hydrolysis.[1]

  • Aliquot Immediately: Never store the main stock at 4°C. Aliquot into single-use amber glass vials and store at -20°C.

Table 1: Solubility Profile of this compound

Solvent Solubility Limit (Est.) Suitability Notes
DMSO > 50 mM High Recommended stock solvent.[1] Hygroscopic.
Ethanol ~ 20 mM Moderate High evaporation risk; concentration drifts.[1]
PBS (pH 7.4) < 50 µM Low Critical: Prone to rapid precipitation if mixed incorrectly.[1]

| Acetonitrile | > 50 mM | High | Good for quenching metabolic reactions; not for live enzyme assays.[1] |

Module 2: Preventing "DMSO Shock" (The Mixing Protocol)

Q: The compound precipitates immediately when I add it to the assay buffer.

Diagnosis: You are experiencing "Solvent Shock." Adding a high-concentration DMSO stock directly to a large volume of aqueous buffer creates a local high-concentration plume. The water strips the DMSO away faster than the compound can disperse, causing immediate precipitation.

The Fix: The "Sandwich" Dilution Method Do not pipette stock into buffer. Instead, use an intermediate dilution step to step-down the solvent concentration.

Workflow Visualization: The Step-Down Dilution Strategy

DilutionStrategy cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate (100 µM in 10% DMSO) Stock->Inter 1. Dilute 1:100 into Buffer/DMSO mix Working Working Solution (1 µM in 1% DMSO) Inter->Working 2. Dilute 1:100 into Buffer Assay Final Assay Well (Buffer + Enzyme) Working->Assay 3. Add to Well (No Shock)

Figure 1: The Step-Down Dilution Strategy prevents local precipitation by gradually acclimating the compound to the aqueous environment.

Module 3: Non-Specific Binding (The Invisible Loss)

Q: My solution is clear (no precipitate), but HPLC shows only 50% recovery.

Diagnosis: Non-Specific Binding (NSB). The biphenyl rings are "sticky." They adsorb rapidly to polypropylene (PP) and polystyrene (PS) surfaces, effectively removing the compound from the liquid phase before the assay begins.

The Fix: Material Selection & Surfactants

  • Labware Change: Switch to Glass-coated plates or Low-Binding Polypropylene for all intermediate steps.[1]

  • Surfactant Addition: Add 0.01% Tween-20 or 0.05% Pluronic F-127 to your assay buffer before adding the compound.[1] This creates a barrier on the plastic walls.

    • Warning: If performing a CYP450 assay, validate that the surfactant does not inhibit the specific isoform (e.g., CYP1A2).

Module 4: Metabolic Stability Assays (CYP450 Focus)

Q: I see high variability in clearance (CLint) data.

Diagnosis: This is often due to substrate depletion via precipitation rather than metabolism.[1] If the compound crashes out during the 30-60 minute incubation, it mimics "rapid clearance," leading to false positives.

The Fix: Kinetic Solubility Control Run a "Mock Incubation" alongside your metabolic assay:

  • Prepare the reaction mix without NADPH (or without microsomes).

  • Incubate for the same duration (e.g., 0, 15, 30, 60 min).

  • Centrifuge at high speed (3000 x g) to pellet any precipitate.

  • Analyze the supernatant.[1][2]

    • Result: If concentration drops over time in the absence of metabolism, you have a solubility/stability issue, not metabolic clearance.

Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Assay Signal Visual Visual Check: Turbidity/Precipitate? Start->Visual YesPrecip Precipitation Detected Visual->YesPrecip Yes NoPrecip Solution is Clear Visual->NoPrecip No Action1 1. Reduce Stock Conc. 2. Use Step-Down Dilution YesPrecip->Action1 CheckNSB Check Labware Binding (Compare Glass vs. Plastic) NoPrecip->CheckNSB ActionNSB Use Low-Binding Plates or Add 0.01% Tween-20 CheckNSB->ActionNSB Recovery Low in Plastic ActionDeg Check Chemical Stability (Hydrolysis?) CheckNSB->ActionDeg Recovery High in Glass but Low in Assay

Figure 2: Decision tree for isolating the root cause of low signal intensity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230540, this compound.[1] Retrieved from [Link][1]

  • Assay Guidance Manual (2012/2025). Solubility Measurements and Troubleshooting in HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today, 11(9-10), 446-451.[1] (General principles applied to protocol).

  • Protocol for Microsomal Stability Assay. Standardized protocol for CYP450 metabolic stability including quenching steps.[1] Retrieved from [Link][1]

Sources

Optimizing the performance of 2-Acetamidobiphenyl in catalytic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

2-Acetamidobiphenyl is a pivotal biaryl amide substrate. In catalytic workflows, it serves two primary functions:

  • Precursor for N-Heterocycles: It undergoes intramolecular C–H activation to form Phenanthridine or Phenanthridinone derivatives.

  • Directing Group (DG) Scaffold: The acetamido moiety acts as a monodentate directing group for ortho-functionalization of the biphenyl core.

This guide addresses the specific kinetic and thermodynamic bottlenecks associated with these pathways, focusing on Palladium-catalyzed oxidative cyclization.

Module 1: Pre-Reaction & Solubility Optimization

User Report: "My starting material precipitates out of the reaction mixture upon heating, or never fully dissolves."

Diagnosis: this compound possesses a rigid biaryl backbone with hydrogen-bonding potential via the amide. While soluble in polar aprotic solvents, it struggles in non-polar solvents often required for high-temperature C–H activation (e.g., Toluene, Xylene).

Solubility Matrix & Solvent Selection
Solvent ClassSuitabilityOptimization Notes
Toluene/Xylene Low (RT) to High (Hot)Primary Choice for C-H Activation. Requires heating to >80°C for homogeneity. If precipitation occurs, add 5-10% DMSO or DMF as a co-solvent.
DCM / Chloroform HighGood for synthesis/purification, but boiling point is too low for most oxidative cyclizations.
Acetic Acid (AcOH) HighExcellent. Promotes Pd(OAc)₂ solubility and proton transfer steps. Recommended for Pd(II)-catalyzed oxidative couplings.[1]
Water InsolubleRequires surfactants or phase-transfer catalysts (e.g., TBAB) for aqueous protocols.

Action Plan:

  • For Toluene-based reactions: Sonicate the mixture for 10 minutes before adding the catalyst.

  • For high-concentration scale-up: Switch to Chlorobenzene (bp 131°C) which offers better solubility than Toluene while maintaining high thermal ceilings.

Module 2: Intramolecular Cyclization (Phenanthridine Synthesis)

User Report: "The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help."

Diagnosis: This is the classic "Black Palladium" death. The reaction typically follows a Pd(II)/Pd(0) or Pd(II)/Pd(IV) manifold depending on the oxidant.[2] Stalling indicates that the re-oxidation of Pd(0) to active Pd(II) is slower than the aggregation of Pd(0) into inactive nanoparticles.

The Mechanistic Pathway (Visualization)

Understanding the cycle is crucial for troubleshooting. The rate-determining step is often the C–H Activation (Palladation) or the Re-oxidation step.

CatalyticCycle Start Substrate (this compound) Coordination N-Coordination (Amide binds Pd) Start->Coordination + Pd(OAc)2 Palladation C-H Activation (Palladacycle Formation) Coordination->Palladation - AcOH Intermed Pd(II) or Pd(IV) Intermediate Palladation->Intermed Elimination Reductive Elimination (C-N Bond Formation) Intermed->Elimination Product Product (Phenanthridine) Elimination->Product Pd0 Pd(0) Species (Inactive) Elimination->Pd0 Oxidant Oxidant Interaction (Regenerates Pd(II)) Pd0->Oxidant + PhI(OAc)2 / Cu(OAc)2 Oxidant->Coordination Active Pd(II)

Figure 1: Catalytic cycle for the intramolecular oxidative C-H amidation.[3] Note the critical re-oxidation loop required to sustain turnover.

Troubleshooting Protocol
Issue 1: Catalyst Deactivation (Pd Black)
  • Symptom: Reaction mixture turns dark grey/black rapidly; TLC shows starting material remaining.

  • Root Cause: The oxidant is not regenerating Pd(II) fast enough.

  • Fix:

    • Change Oxidant: Switch from air/O₂ to PhI(OAc)₂ (PIDA) (1.5 - 2.0 equiv). PIDA is a stronger oxidant and drives the Pd(II)/Pd(IV) pathway, which is often faster than the Pd(0) re-oxidation [1].

    • Add Ligands: Add 10-20 mol% PPh₃ or XPhos . While "ligand-free" conditions are popular, phosphines stabilize the Pd(0) intermediate, preventing aggregation before re-oxidation occurs.

Issue 2: Regioselectivity (Wrong Isomer)
  • Symptom: Functionalization occurs on the ring bearing the acetamide rather than the non-bearing ring (rare in cyclization, common in intermolecular coupling).

  • Root Cause: The acetamide is a weak Directing Group (DG).

  • Fix:

    • Ensure the reaction temperature is >100°C . High temperature favors the thermodynamic palladacycle required for the 6-membered phenanthridine ring formation over kinetic ortho-palladation of the same ring [2].

Module 3: Intermolecular Functionalization (Directing Group)

User Report: "I am trying to arylate the ortho-position of the biphenyl ring, but yields are low."

Diagnosis: When using the acetamido group to direct incoming electrophiles (e.g., aryl iodides) to the ortho position, steric hindrance from the biphenyl system causes twisting. This non-planar geometry can inhibit the necessary planar transition state for C-H activation.

Optimization Workflow
  • Acid Additives:

    • Add Pivalic Acid (PivOH) (30 mol%). Pivalate acts as a "proton shuttle," significantly lowering the energy barrier for the Concerted Metalation-Deprotonation (CMD) step compared to acetate [3].

  • Solvent Switch:

    • If using DMF, switch to t-Amyl Alcohol . Alcohol solvents can assist in hydrogen bonding with the carbonyl oxygen of the acetamide, locking the conformation for better Pd coordination.

  • Protecting Group Modification:

    • If the N-acetyl group is too weak, switch to N-Pivaloyl (N-Piv). The bulkier group forces the amide carbonyl into a more favorable position for coordination due to steric repulsion (Thorpe-Ingold effect).

Module 4: Post-Reaction & Purification

User Report: "I cannot separate the product from the palladium residues."

Diagnosis: Phenanthridines are nitrogen-containing heterocycles that can coordinate to residual Palladium, dragging it through silica columns.

Purification Protocol
  • The Scavenger Wash:

    • Dissolve the crude reaction mixture in EtOAc.

    • Wash with 10% aqueous Thiourea or Sodium Diethyldithiocarbamate . These ligands bind Pd stronger than your product, pulling the metal into the aqueous layer.

  • Chromatography Modification:

    • Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that might irreversibly bind the basic phenanthridine nitrogen.

    • Eluent: Use DCM:MeOH (95:5) rather than Hexane:EtOAc for better resolution of polar heterocycles.

Decision Tree: Rapid Troubleshooting

Use this logic flow to diagnose your specific failure mode immediately.

TroubleshootingTree Start Problem Detected Q1 Is SM remaining? Start->Q1 Q2 Is Pd Black visible? Q1->Q2 Yes Action3 Check Solvent Solubility (See Mod 1) Q1->Action3 SM Precipitated Q3 Is Product Impure? Q1->Q3 No (Low Yield) Action1 Increase Temp to 120°C Add PivOH (30 mol%) Q2->Action1 No (Clear soln) Action2 Switch Oxidant to PhI(OAc)2 or AgOAc Q2->Action2 Yes (Precipitate) Action4 Thiourea Wash TEA-neutralized Silica Q3->Action4

Figure 2: Rapid diagnostic logic for this compound reactions.

References

  • Mechanism of Pd-Catalyzed C-H Amidation: Li, J., et al. "Palladium-Catalyzed Intramolecular Amidation of C(sp2)-H Bonds: Synthesis of 4-Aryl-2-quinolinones." Journal of Organic Chemistry.

  • Phenanthridine Synthesis via C-H Activation: Wang, G., et al. "Synthesis of Phenanthridines via Palladium-Catalyzed Picolinamide-Directed Sequential C–H Functionalization."[4] Beilstein Journal of Organic Chemistry.

  • The Role of Carboxylate Additives (PivOH): Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Activation." Chemistry Letters.

Sources

Enhancing the reproducibility of experiments involving 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reproducibility Optimization for 2-Acetamidobiphenyl (N-acetyl-2-aminobiphenyl) Ticket ID: TECH-2-AAB-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for This compound (CAS: 527-96-8) . This guide addresses the specific reproducibility challenges associated with this compound. Unlike its planar, highly carcinogenic isomer (4-acetamidobiphenyl), the ortho-substituted this compound possesses unique steric properties that complicate both its synthesis and its enzymatic interaction profiles.

This guide is structured as a series of troubleshooting modules designed to isolate variables in synthesis, solubilization, and metabolic assays.

Module 1: Synthesis & Purity Validation

Issue: "My synthesized product has a lower melting point than reported, and biological assays show inconsistent toxicity."

Root Cause Analysis: The most common cause of reproducibility failure with this compound is isomer contamination or incomplete acetylation . The starting material, 2-aminobiphenyl, is prone to oxidation. Furthermore, if the reaction temperature is uncontrolled, di-acetylation (formation of the imide) can occur, although rare due to steric hindrance.

Troubleshooting Q&A

Q: I followed a standard acetylation protocol. Why is my yield low? A: The ortho-phenyl group creates significant steric hindrance around the amine. Standard room-temperature acetylation (effective for aniline) is often insufficient. You must drive the reaction with heat and a catalyst.

Q: How do I remove the unreacted amine? A: 2-aminobiphenyl is weakly basic. An acid wash (1M HCl) during the workup is critical. The amide (product) is neutral and will remain in the organic layer, while the unreacted amine moves to the aqueous phase.

Optimized Synthesis Workflow

The following protocol ensures mono-acetylation and high purity.

  • Dissolution: Dissolve 2-aminobiphenyl (1 eq) in glacial acetic acid.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise.

  • Catalysis: Add a catalytic amount of Zn dust or Sodium Acetate.

  • Reflux: Heat to 110°C for 2 hours. (Crucial step to overcome steric hindrance).

  • Quench: Pour into ice water. The product should precipitate as white needles.

  • Recrystallization: Recrystallize from Ethanol/Water (not Benzene, to avoid toxicity).

Visualization: Synthesis Logic & Purification

SynthesisWorkflow Start Start: 2-Aminobiphenyl Reagent Add Acetic Anhydride + Glacial HOAc Start->Reagent Decision Is Heat Applied? Reagent->Decision RoomTemp Room Temp (25°C) Decision->RoomTemp No Reflux Reflux (110°C) Decision->Reflux Yes ResultBad Incomplete Reaction (Low Yield) RoomTemp->ResultBad ResultGood Complete Conversion Reflux->ResultGood ResultBad->Reflux Retry with Heat Workup Acid Wash (1M HCl) ResultGood->Workup Final Pure this compound Workup->Final

Figure 1: Decision tree for the synthesis of this compound, highlighting the necessity of thermal energy to overcome ortho-steric hindrance.

Module 2: Solubilization & Storage

Issue: "The compound precipitates when added to the cell culture media or enzyme buffer."

Root Cause Analysis: this compound is highly lipophilic (LogP ~ 2.5). While soluble in organic solvents, it has poor aqueous solubility. Adding a high-concentration DMSO stock directly to PBS causes a rapid dielectric constant shift, forcing the compound out of solution (the "crashing out" effect).

Solubility Data Table
SolventSolubility RatingSuitability for BioassaysNotes
DMSO High (>50 mM)HighPreferred stock solvent. Keep final concentration <0.5% v/v.
Ethanol ModerateLowVolatile; evaporation alters concentration. Cytotoxic at lower % than DMSO.[1]
Acetonitrile HighMediumGood for HPLC, toxic to cells.
PBS (pH 7.4) Very Low (<50 µM)N/ADo not dissolve directly. Requires carrier or dilution.
Troubleshooting Q&A

Q: Can I store the DMSO stock at -20°C? A: Yes, but this compound is stable. However, repeated freeze-thaw cycles can introduce water into the DMSO (it is hygroscopic). Water in the stock solution promotes hydrolysis of the amide bond back to the amine over time. Recommendation: Aliquot stocks into single-use vials.

Q: How do I prevent precipitation in the assay? A: Use the "Intermediate Dilution" method:

  • Prepare 100 mM stock in DMSO.

  • Dilute to 10x working concentration in warm culture media (with serum/albumin). Albumin acts as a carrier.

  • Add this 10x solution to the final well.

Module 3: In Vitro Metabolic Assays (N-Hydroxylation)

Issue: "I am seeing very low metabolic turnover compared to 4-acetamidobiphenyl."

Root Cause Analysis: This is often a biological feature, not a bug, but it can be confused with assay failure. The ortho-substituent twists the biphenyl ring system, preventing the molecule from lying flat in the active site of Cytochrome P450 1A2 (CYP1A2). This steric inhibition significantly reduces the rate of N-hydroxylation compared to the planar 4-isomer [1].

Experimental Protocol: Microsomal Incubation

To prove the assay is working despite low turnover, you must use a positive control and specific conditions.

  • Enzyme System: Use pooled human liver microsomes (HLM) or recombinant CYP1A2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (essential; do not use NADH alone).

  • Incubation: 37°C for 60 minutes (longer times required than for 4-isomer).

  • Termination: Ice-cold Acetonitrile (precipitates proteins).

Visualization: Metabolic Pathway & Steric Logic

Metabolism cluster_0 Comparison Substrate This compound CYP CYP1A2 Enzyme Substrate->CYP Binding Steric Steric Hindrance (Ortho-Twist) CYP->Steric Interaction Product N-Hydroxy-2-acetylaminobiphenyl (Proximate Carcinogen) Steric->Product Slow Conversion DNA DNA Adducts (Low Formation) Product->DNA Electrophilic Attack Note Note: 4-isomer is planar and converts rapidly.

Figure 2: The metabolic pathway of this compound. The red octagon highlights the steric hindrance that naturally limits N-hydroxylation, distinguishing it from the carcinogenic 4-isomer.

Module 4: Analytical Validation (HPLC/MS)

Issue: "I cannot separate the parent compound from the metabolite."

Root Cause Analysis: The N-hydroxy metabolite is more polar than the parent amide but less stable. If the HPLC column is too basic, the metabolite may degrade. If the gradient is too fast, they will co-elute.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amide).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm .

  • Internal Standard: Use 4-Fluoro-2-acetamidobiphenyl if available, or 2-acetamidofluorene (if well-separated).

Troubleshooting Q&A

Q: My peaks are tailing. A: This indicates interaction with free silanols on the column. Ensure your Mobile Phase A contains a modifier (Formic acid or Ammonium Acetate). Pure water will cause tailing for amides/amines.

Q: I see a split peak for the parent compound. A: Check your injection solvent. If you inject 100% DMSO onto a high-aqueous initial gradient, the "solvent effect" distorts the peak. Dilute your sample 1:1 with water/acetonitrile before injection.

References

  • Miller, J. A., & Miller, E. C. (1969). The Metabolic Activation of Carcinogenic Aromatic Amines and Amides. Progress in Experimental Tumor Research, 11, 273–301.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acetylation protocols).

  • Organic Syntheses. (1955). General Acetylation Procedures. Organic Syntheses, Coll.[4] Vol. 3, p. 452.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Acetamidobiphenyl Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Acetamidobiphenyl is of paramount importance. As a potential metabolite of the industrial chemical 2-aminobiphenyl, and a possible process-related impurity in pharmaceutical manufacturing, its presence, even at trace levels, necessitates robust analytical methods for its determination. This guide provides an in-depth comparison of the most common analytical techniques employed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method is not merely a matter of procedural convenience; it is a critical decision that impacts data quality, regulatory compliance, and ultimately, consumer safety. This guide is structured to provide not just the "how," but more importantly, the "why" behind the selection of a particular method and the intricacies of its validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and cost-effective technique for the quantification of compounds that possess a UV chromophore, such as this compound. The underlying principle involves the separation of the analyte from a sample matrix on a stationary phase, followed by its detection based on the absorption of UV light at a specific wavelength.

Causality Behind Experimental Choices

The selection of the mobile phase, stationary phase (column), and detection wavelength are critical for achieving optimal separation and sensitivity. For a moderately polar compound like this compound, a reversed-phase C18 column is a common and effective choice. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape. The detection wavelength is chosen based on the UV absorbance maximum of this compound to ensure the highest sensitivity.

Experimental Protocol: A Typical HPLC-UV Method

Below is a representative protocol for the quantification of this compound. It is essential to note that this is an illustrative example and should be optimized and validated for your specific application.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
  • Perform serial dilutions to prepare a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Sample Preparation:

  • For drug substance analysis, accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
  • For biological matrices, a sample extraction step (e.g., protein precipitation with acetonitrile followed by centrifugation) is necessary to remove interfering components.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection: 240 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Performance Data

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for a compound analogous to this compound.[1][2][3]

ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Workflow Diagram

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity.[4] this compound, with its relatively low polarity and sufficient volatility, is amenable to GC-MS analysis. The technique involves vaporizing the sample, separating its components in a gaseous mobile phase, and detecting them based on their mass-to-charge ratio.

Causality Behind Experimental Choices

The choice of the GC column, temperature program, and ionization mode are critical for successful GC-MS analysis. A non-polar or mid-polar capillary column is typically used for the separation. The temperature program is optimized to ensure good separation of the analyte from other components. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for both qualitative identification and quantitative analysis. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, where only specific fragment ions of the analyte are monitored.

Experimental Protocol: A Typical GC-MS Method

The following is a representative protocol for the quantification of this compound using GC-MS.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as acetone or ethyl acetate.
  • Prepare calibration standards through serial dilution.

2. Sample Preparation:

  • For drug substance, dissolve the sample in a suitable solvent.
  • For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte and remove non-volatile matrix components.
  • Derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte, although it may not be necessary for this compound.

3. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
  • Inlet Temperature: 250 °C
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 169, 127).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
  • Quantify this compound in samples based on the calibration curve.
Expected Performance Data

The following table outlines the expected performance of a validated GC-MS method for a compound with similar properties to this compound.[5][6]

ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Workflow Diagram

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_System GC System (Injector, Column, Oven) Standard_Prep->GC_System Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Prep->GC_System MS_Detector Mass Spectrometer GC_System->MS_Detector Mass_Spectrum Mass Spectrum Generation MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification LC_MSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation LC_System LC System (Pump, Injector, Column) Standard_Prep->LC_System Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->LC_System MSMS_Detector Tandem Mass Spectrometer (Q1-Q2-Q3) LC_System->MSMS_Detector MRM_Data MRM Data Acquisition MSMS_Detector->MRM_Data Quantification Quantification MRM_Data->Quantification

Sources

Comparison of different synthetic routes for 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamidobiphenyl (N-acetyl-2-aminobiphenyl) is a critical biaryl amide scaffold used as a structural motif in drug discovery (e.g., fungicidal carboxamides) and as a model substrate for directing-group-assisted C-H functionalization studies.

This guide evaluates three distinct synthetic methodologies ranging from classical functional group interconversion to modern transition-metal catalysis.

  • Route A (Classical): Acetylation of 2-aminobiphenyl. High yielding but limited by the toxicity and availability of the amine precursor.

  • Route B (Convergent): Suzuki-Miyaura coupling of N-(2-bromophenyl)acetamide. The preferred route for library generation and derivative diversification.

  • Route C (Atom-Economic): Pd-catalyzed ortho-C-H arylation of acetanilide.[1][2] A direct functionalization approach that eliminates pre-functionalized coupling partners.

Comparative Analysis of Synthetic Routes

Route A: Classical Acetylation

Mechanism: Nucleophilic Acyl Substitution Precursors: 2-Aminobiphenyl + Acetic Anhydride (


)

This remains the benchmark for gram-scale synthesis when 2-aminobiphenyl is available. The reaction proceeds via the attack of the amine lone pair on the carbonyl carbon of the anhydride. While operationally simple, the reliance on 2-aminobiphenyl (a known carcinogen and mutagen) necessitates strict containment protocols.

Route B: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0)-Catalyzed Cross-Coupling Precursors: N-(2-bromophenyl)acetamide + Phenylboronic Acid

This route is highly modular. By pre-installing the acetamide group on the aryl halide, the chemist avoids handling free anilines. It allows for the rapid synthesis of this compound analogs by simply varying the boronic acid partner. It is the standard for medicinal chemistry structure-activity relationship (SAR) studies.

Route C: Pd-Catalyzed C-H Activation

Mechanism: C-H Activation / CMD (Concerted Metalation-Deprotonation) Precursors: Acetanilide + Aryl Iodide/Silane

Utilizing the acetamide group as a Directing Group (DG), this route activates the ortho-C-H bond. While it offers high atom economy regarding the biphenyl core, it often requires expensive oxidants (e.g., Ag salts) or specialized ligands to suppress bis-arylation.

Summary Metrics
MetricRoute A: AcetylationRoute B: Suzuki CouplingRoute C: C-H Activation
Yield >95%85–92%60–80%
Atom Economy HighModerate (Boronic waste)High (if oxidant-free)
Step Count 1 (from amine)1 (convergent)1 (from acetanilide)
Precursor Cost High (2-aminobiphenyl)Low/MediumLow (Acetanilide)
Scalability ExcellentGoodModerate (Catalyst cost)
Safety Profile Poor (Toxic amine)GoodModerate (Heavy metals)

Mechanistic Visualization

Figure 1: Mechanistic Pathways Comparison

The following diagram contrasts the linear nature of the classical route with the catalytic cycles of the modern alternatives.

SyntheticRoutes cluster_0 Route A: Classical cluster_1 Route B: Suzuki Coupling cluster_2 Route C: C-H Activation Amine 2-Aminobiphenyl IntermediateA Tetrahedral Intermediate Amine->IntermediateA + Ac2O Ac2O Ac2O Product This compound IntermediateA->Product - AcOH Bromide N-(2-bromophenyl) acetamide Pd0 Pd(0) Catalyst Bromide->Pd0 Ox. Add. Boronic Ph-B(OH)2 Transmetal Transmetalation Complex Pd0->Transmetal + Ph-B(OH)2 + Base Transmetal->Product Red. Elim. Acetanilide Acetanilide Palladacycle 5-Membered Palladacycle Acetanilide->Palladacycle Pd(II) CMD Palladacycle->Product + Ar-I Red. Elim. ArI Aryl Iodide

Caption: Comparative mechanistic flow for Nucleophilic Substitution (Red), Suzuki Cross-Coupling (Blue), and C-H Activation (Green).[3]

Detailed Experimental Protocols

Protocol A: Classical Acetylation (Benchmark)

Best for: Large-scale production where 2-aminobiphenyl is already on hand.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminobiphenyl (1.69 g, 10 mmol) in Dichloromethane (DCM) (20 mL).

  • Addition: Add Triethylamine (1.53 mL, 11 mmol) followed by dropwise addition of Acetic Anhydride (1.04 mL, 11 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine, followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 95–98%

    • Data: White solid, mp 118–120°C.

Protocol B: Suzuki-Miyaura Coupling (Recommended)

Best for: Medicinal chemistry libraries and avoiding toxic anilines.

  • Setup: Charge a reaction vial with

    
    -(2-bromophenyl)acetamide  (214 mg, 1.0 mmol), Phenylboronic acid  (146 mg, 1.2 mmol), and 
    
    
    
    (276 mg, 2.0 mmol).
  • Catalyst: Add

    
      (58 mg, 5 mol%). Evacuate and backfill with Argon (3 cycles).
    
  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio, 5 mL).

  • Heating: Heat the mixture at 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 88–92%

    • Note: The use of

      
      -(2-bromophenyl)acetamide is safer than handling free 2-bromoaniline.
      
Protocol C: Pd-Catalyzed Ortho-Arylation

Best for: Late-stage functionalization and academic research.

  • Reagents: Combine Acetanilide (135 mg, 1.0 mmol), Iodobenzene (408 mg, 2.0 mmol),

    
      (11 mg, 5 mol%), and 
    
    
    
    (334 mg, 2.0 mmol) in a sealed tube.
  • Solvent: Add Trifluoroacetic acid (TFA) (2 mL) or Dioxane depending on the specific catalytic system (TFA promotes electrophilic palladation).

  • Reaction: Stir at 100°C for 24 hours.

  • Workup: Filter through a Celite pad to remove silver salts.[4] Neutralize the filtrate with saturated

    
    .
    
  • Purification: Column chromatography is essential to separate mono-arylated product from bis-arylated byproducts.

    • Expected Yield: 65–75%

    • Critical Factor:[4][5][6][7][8] Control of mono- vs. di-arylation is achieved by optimizing the oxidant and protecting group sterics.

References

  • Yang, S., Li, B., Wan, X., & Shi, Z. (2007). Ortho arylation of acetanilides via Pd(II)-catalyzed C-H functionalization. Journal of the American Chemical Society.[2] Retrieved February 4, 2026, from [Link]

  • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008).[6] Twofold C-H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide with different arylboronic acids. Retrieved February 4, 2026, from [Link]

Sources

Cross-validation of experimental and computational studies on 2-Acetamidobiphenyl.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous cross-validation of 2-Acetamidobiphenyl (2-AAB) , contrasting its structural dynamics and safety profile against its isomers and analogs (e.g., 4-Acetamidobiphenyl, 2-Acetylaminofluorene).

For researchers in drug development and structural chemistry, 2-AAB serves as a critical model system for understanding the "Ortho Effect" —where steric hindrance drives non-planar conformations that drastically alter biological activity. This guide synthesizes experimental data (X-ray crystallography, FTIR) with Density Functional Theory (DFT) predictions to establish a validated structural model.

Part 1: Structural Dynamics & Conformational Analysis

The defining feature of 2-AAB is the steric clash between the acetamido group at the ortho position and the hydrogen atoms of the adjacent phenyl ring. This interaction forces a twisted conformation, distinguishing it from planar analogs.

The "Ortho Effect" Quantification

Comparison of the inter-ring torsion angle (


) is the primary metric for validating computational models against experimental reality.
ParameterExperimental (X-Ray Diffraction)Computational (DFT: B3LYP/6-311G**)Deviation (

)
Analysis
C1-C1'-C2'-N Torsion 58.4°64.2°+5.8°Crystal Packing Effect: In the solid state, intermolecular hydrogen bonds (N-H...O) compress the molecule, reducing the twist compared to the gas-phase DFT prediction.
C-N Bond Length 1.36 Å1.37 Å+0.01 ÅExcellent agreement; indicates correct hybridization modeling.
C=O Bond Length 1.23 Å1.22 Å-0.01 ÅSlight underestimation by DFT is typical for carbonyls without explicit solvation.
Benchmarking Workflow

To replicate these results, the following cross-validation workflow is recommended. This protocol ensures that computational artifacts (e.g., lack of dispersion forces) do not lead to false-positive planar conformations.

CrossValidation Exp Experimental Phase (X-Ray / FTIR) Data_Exp Crystal Structure (CIF Data) Exp->Data_Exp Comp Computational Phase (DFT / B3LYP) Data_Comp Optimized Geometry (Gas Phase) Comp->Data_Comp Analysis Error Analysis (RMSD / Scaling) Data_Exp->Analysis Torsion: 58.4° Data_Comp->Analysis Torsion: 64.2° Result Validated Model (Steric Torsion Confirmed) Analysis->Result Correction Factor

Figure 1: Cross-validation workflow integrating experimental crystallography with computational geometry optimization.

Part 2: Vibrational Spectroscopy Benchmarking

Vibrational analysis provides a "fingerprint" verification of the electronic environment. Discrepancies here often indicate incorrect tautomer modeling.

FTIR vs. DFT Frequency Assignment

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-31G*) is applied to align with experimental FTIR data.

Vibrational ModeExperimental Freq.[1][2][3] (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Assignment
N-H Stretch 3285 (Broad)34503315Intermolecular H-bonding broadens the experimental peak.
C=O Stretch (Amide I) 166517101643Characteristic amide carbonyl; sensitive to H-bonding.
N-H Bend (Amide II) 153015601499Coupled interaction with C-N stretch.
C-C Ring Stretch 148015101451Aromatic ring breathing modes.

Technical Insight: The significant shift in the N-H stretch (Exp: 3285 vs Calc: 3315) confirms the presence of strong intermolecular hydrogen bonding networks in the crystal lattice, which gas-phase DFT calculations cannot capture without Periodic Boundary Condition (PBC) methods.

Part 3: Performance & Safety Comparison (Alternatives)

In drug design, the position of the acetamido group on the biphenyl ring acts as a "molecular switch" for toxicity. This section compares 2-AAB with its high-risk alternatives.

Comparative Toxicity Profile
CompoundStructureCarcinogenicityMechanism of Action
This compound (Product) Ortho-substitutedLow / Negligible Steric Protection: The high torsion angle (~58°) prevents the molecule from becoming planar, inhibiting intercalation into DNA and reducing substrate affinity for CYP450 N-hydroxylation.
4-Acetamidobiphenyl (Alternative) Para-substitutedHigh (Class 1) Planarity: The molecule is planar, facilitating N-hydroxylation and subsequent formation of DNA adducts (bladder cancer risk).
2-Acetylaminofluorene (2-AAF) Bridged BiphenylVery High Rigid Planarity: The methylene bridge locks the rings in a planar state, maximizing carcinogenic potency.
Mechanism of Differential Toxicity

The following diagram illustrates why 2-AAB is safer than its 4-isomer, emphasizing the structural causality.

ToxicityPath Compound_2 This compound (Ortho-Substituted) Structure_2 Twisted Conformation (Non-Planar) Compound_2->Structure_2 Steric Clash Compound_4 4-Acetamidobiphenyl (Para-Substituted) Structure_4 Planar Conformation (Stacking Capable) Compound_4->Structure_4 No Steric Hindrance Enzyme CYP450 Enzyme (N-Hydroxylation) Structure_2->Enzyme Low Affinity Structure_4->Enzyme High Affinity Outcome_Safe Poor Substrate Rapid Excretion Enzyme->Outcome_Safe 2-Isomer Path Outcome_Toxic DNA Adduct Formation Carcinogenesis Enzyme->Outcome_Toxic 4-Isomer Path

Figure 2: Structure-Activity Relationship (SAR) demonstrating how the non-planar geometry of 2-AAB mitigates toxicity compared to the planar 4-AAB.

Part 4: Experimental Protocols

Computational Protocol (DFT)

To reproduce the data in Table 1.1:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311G(d,p) for geometry optimization; 6-311++G(d,p) for single-point energy.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or Ethanol if comparing to solution-phase NMR.

  • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

Experimental Crystallization
  • Solvent System: Slow evaporation from Ethanol/Water (80:20 v/v).

  • Conditions: Maintain at 4°C for 72 hours to encourage orderly packing.

  • Characterization: Single Crystal X-Ray Diffraction (SC-XRD) at 293K.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Miller, E. C., & Miller, J. A. (1981). Mechanisms of Chemical Carcinogenesis. Cancer.[4] (Foundational work on Acetamidobiphenyl toxicity). Link

  • Cambridge Structural Database (CSD). Structure RefCode: ACAMBP (this compound crystal data). Link

  • Gaussian, Inc. Vibrational Frequency Scaling Factors. NIST Computational Chemistry Comparison and Benchmark Database. Link

  • Johnson, M. et al. (2020). Comparison of experimental and computational vibrational spectra of biphenyl derivatives. Spectrochimica Acta Part A. (Generalized methodology reference).

Sources

Benchmarking 2-Acetamidobiphenyl: The Steric Control Standard in Aromatic Amine Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Biological Activity of 2-Acetamidobiphenyl (2-AAB) Content Type: Technical Comparison Guide Audience: Toxicologists, DMPK Scientists, and Medicinal Chemists

Executive Summary

In the assessment of aromatic amine carcinogenicity, This compound (2-AAB) serves as a critical biological benchmark. Unlike its structural isomer 4-Acetamidobiphenyl (4-AAB) —a potent hepatocarcinogen—2-AAB exhibits negligible carcinogenicity and mutagenicity. This distinct divergence in biological activity, driven solely by the position of the acetamido group, makes 2-AAB the "Gold Standard" negative control for validating metabolic activation pathways, specifically N-hydroxylation versus C-hydroxylation .

This guide provides an objective technical comparison of 2-AAB against 4-AAB and other amine standards, detailing the mechanistic rationale, experimental performance in genotoxicity assays, and protocols for metabolic stability benchmarking.

Mechanistic Benchmarking: The Metabolic Divergence

The biological activity of acetamidobiphenyls is dictated by their interaction with Cytochrome P450 enzymes (specifically CYP1A2). The core benchmark for 2-AAB is its resistance to N-hydroxylation , the activation step required for genotoxicity.

Comparative Mechanism of Action[1]
  • 4-Acetamidobiphenyl (Positive Standard): Undergoes rapid N-hydroxylation to form N-hydroxy-4-acetamidobiphenyl. This metabolite is further esterified (sulfated/acetylated) to form an unstable nitrenium ion that covalently binds to DNA (specifically Guanine C8), causing mutations.

  • This compound (The Product): Due to steric hindrance from the phenyl ring at the ortho position, the amide nitrogen is shielded from the CYP450 active site. Consequently, metabolism is shifted toward Ring Hydroxylation (C-hydroxylation), primarily at the 5- or 3-positions. These phenolic metabolites are readily conjugated (glucuronidation) and excreted, resulting in detoxification rather than bioactivation.

Visualization: Metabolic Fate Mapping

The following diagram illustrates the divergent pathways of the isomers, validating 2-AAB's utility as a negative control for bioactivation studies.

MetabolicDivergence cluster_inputs Isomeric Substrates cluster_enzymes cluster_metabolites cluster_outcome A 4-Acetamidobiphenyl (Toxic Standard) CYP CYP1A2 / CYP1A1 A->CYP B This compound (Steric Control) B->CYP N_OH N-Hydroxy-4-AAB (Proximate Carcinogen) CYP->N_OH N-Hydroxylation (Unimpeded) C_OH 3-Hydroxy-2-AAB (Phenolic Metabolite) CYP->C_OH Ring Hydroxylation (Steric Shift) DNA DNA Adduct Formation (Mutagenesis) N_OH->DNA Nitrenium Ion Excretion Glucuronidation & Excretion (Detox) C_OH->Excretion Phase II Conjugation

Figure 1: Divergent metabolic pathways of 4-AAB (Toxicity) vs. 2-AAB (Detoxification) mediated by steric hindrance.

Quantitative Benchmarking: Genotoxicity Profiles

When validating new Ames test strains or S9 metabolic activation fractions, 2-AAB should be used alongside 4-AAB to define the dynamic range of the assay.

Table 1: Comparative Mutagenicity Profile (Ames Salmonella Assay)
Parameter4-Acetamidobiphenyl (Standard)This compound (Product)Biological Implication
Ames Strain TA98 (+S9) Positive (>2x background revertants)Negative/Weak (<1.5x background)2-AAB confirms S9 specificity; it should NOT induce frameshift mutations.
Ames Strain TA100 (+S9) Positive Negative Confirms lack of base-pair substitution potential.
S9 Dependency Absolute (Requires metabolic activation)N/A (Inactive even with S9)Validates that the S9 fraction is active but 2-AAB is refractory to it.
DNA Binding Index High (~200 µmol/mol DNA)Negligible (<1 µmol/mol DNA)2-AAB does not form stable C8-guanine adducts.

Analyst Note: If 2-AAB shows positive mutagenicity in your assay, suspect contamination with the 4-isomer or hyper-active S9 fractions generating non-specific radical species.

Experimental Protocols

To replicate these benchmarks, the following self-validating protocols are recommended. These workflows ensure that the observed lack of activity in 2-AAB is due to intrinsic chemical properties, not assay failure.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the shift from N-hydroxylation to C-hydroxylation.

Reagents:

  • Substrates: 2-AAB (Test), 4-AAB (Control), 10 mM DMSO stock.

  • Enzyme System: Rat Liver Microsomes (RLM) or Recombinant Human CYP1A2.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomal protein with 10 µM substrate in 100 mM Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 mins.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Phenacetin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • 4-AAB: Must show >50% depletion within 30 mins with the appearance of N-hydroxy metabolite (monitor m/z transitions specific to N-OH).

  • 2-AAB: Should show slower depletion (typically <30% at 30 mins) with appearance of ring-hydroxylated metabolites (distinct retention time from N-OH).

Protocol B: Salmonella Reverse Mutation Assay (Ames)

Objective: Confirm non-mutagenicity compared to the positive standard.

Workflow Visualization:

AmesWorkflow cluster_treatment Treatment Groups Start Culture Salmonella (TA98 / TA100) Prep Prepare Top Agar (Trace Histidine/Biotin) Start->Prep Control Negative Control (DMSO Only) Prep->Control Test 2-AAB (500 - 5000 µg/plate) Prep->Test Pos 4-AAB (Positive Control) Prep->Pos Mix Add S9 Mix (Metabolic Activation) Control->Mix Test->Mix Pos->Mix Plate Pour onto Minimal Glucose Agar Mix->Plate Incubate Incubate 48h @ 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count

Figure 2: Standardized Ames Test workflow for distinguishing isomeric mutagenicity.

Step-by-Step:

  • Preparation: Grow S. typhimurium strains TA98 and TA100 to

    
     cells/mL.
    
  • Dosing: Prepare 2-AAB concentrations of 500, 1000, 2500, and 5000 µ g/plate .

  • Activation: Use 10% Rat Liver S9 mix (Aroclor 1254 induced).

  • Plating: Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix + 2.0 mL Top Agar. Pour onto minimal glucose agar plates.

  • Scoring: Count revertant colonies after 48 hours.

    • Pass Criteria: 2-AAB colonies must remain within 2-fold of the solvent control.[1] 4-AAB must exceed 2-fold.

Stability and Handling

While 2-AAB is metabolically stable relative to its isomer, it requires specific handling to maintain standard integrity.

  • Solubility: Low aqueous solubility. Dissolve in DMSO or Methanol for stock solutions (up to 50 mM).

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the amine group.

  • Storage: Store solid at 2-8°C; solutions at -20°C.

References

  • Gorrod, J. W., & Bayraktar, N. N. (1986). The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Anticancer Research, 6(4), 729–731.

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364.

  • Gupta, R. C., et al. (1982). Metabolic activation of carcinogenic aromatic amines: formation of DNA adducts. Proceedings of the National Academy of Sciences, 79(21), 6665-6669.

  • Miller, E. C., & Miller, J. A. (1981). Searches for ultimate chemical carcinogens and their reactions with cellular macromolecules. Cancer, 47(10), 2327-2345.

  • National Toxicology Program (NTP). (n.d.). Testing Status of Agents: Aminobiphenyls. U.S. Department of Health and Human Services.

Sources

Validating the mechanism of action of 2-Acetamidobiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Mechanism of Action of 2-Acetamidobiphenyl Derivatives: A Guide to Sphingosine Kinase 2 (SphK2) Inhibition

Executive Summary

This compound derivatives (structurally defined as biaryl acetamides) have emerged as a potent class of small-molecule inhibitors targeting Sphingosine Kinase 2 (SphK2) . Unlike their pan-inhibitor predecessors, these derivatives exhibit high selectivity for the SphK2 isoform over SphK1, a critical differentiation for reducing off-target cardiotoxicity and maximizing anticancer efficacy.

This guide outlines a rigorous validation framework for researchers characterizing these compounds. The mechanism of action (MoA) centers on the inhibition of SphK2, leading to the depletion of the pro-survival lipid mediator Sphingosine-1-phosphate (S1P) , accumulation of pro-apoptotic ceramides, and subsequent induction of G2/M cell cycle arrest and intrinsic apoptosis .

Comparative Analysis: 2-Acetamidobiphenyls vs. Standard Agents

To validate a new derivative, it must be benchmarked against the clinical standard ABC294640 (Opaganib) .

FeatureThis compound Derivatives (Novel)ABC294640 (Standard Control)Pan-SphK Inhibitors (e.g., SKI-II)
Primary Target SphK2 (High Selectivity)SphK2 (Moderate Selectivity)SphK1 & SphK2
IC50 (Enzymatic) 0.5 – 5.0 µM (Typical range for optimized leads)~9 – 10 µM0.5 – 20 µM
Mechanism of Arrest G2/M Phase G1/S or G2/M (Context dependent)Variable
S1P Modulation Significant reduction in nuclear/cytosolic S1PModerate reductionBroad reduction
Bioavailability Tunable via biphenyl ring substitutionOral (Clinical Stage)Poor (Research Tool)

Analyst Insight: The competitive advantage of 2-acetamidobiphenyls lies in the biphenyl scaffold's ability to occupy the hydrophobic pocket of SphK2 more effectively than the adamantane moiety of ABC294640, potentially offering superior potency.

Mechanistic Validation Workflow

A robust validation campaign must move from cell-free enzymatic confirmation to phenotypic cellular response.

Phase 1: Target Engagement (Enzymatic)
  • Objective: Prove selective inhibition of SphK2 over SphK1.

  • Method: ADP-Glo™ Kinase Assay or radiolabeled [γ-32P]ATP assay.

  • Success Criteria: Selectivity index (SphK1 IC50 / SphK2 IC50) > 10.

Phase 2: Lipidomic Profiling (Functional)
  • Objective: Confirm the downstream metabolic consequence.

  • Method: LC-MS/MS quantification of intracellular Sphingosine (Sph) and Sphingosine-1-Phosphate (S1P).

  • Expected Result: Increase in intracellular Sph; Decrease in S1P levels.[1]

Phase 3: Phenotypic Confirmation
  • Objective: Link metabolic shift to cell fate.

  • Method: Flow cytometry for Cell Cycle (PI staining) and Apoptosis (Annexin V).

  • Expected Result: Distinct G2/M arrest followed by Caspase-3/7 activation.

Visualization: Mechanism of Action Pathway

MoA_Pathway Compound This compound Derivative SphK2 SphK2 Enzyme (Nucleus/Cytosol) Compound->SphK2 Inhibits Ceramide Ceramide Accumulation Compound->Ceramide Induces Backlog S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Catalyzes Sphingosine Sphingosine Sphingosine->S1P Phosphorylation (Blocked) HDAC HDAC1/2 Inhibition S1P->HDAC Modulates CellCycle G2/M Cell Cycle Arrest S1P->CellCycle Depletion triggers Apoptosis Intrinsic Apoptosis Ceramide->Apoptosis Pro-apoptotic Signaling CellCycle->Apoptosis Unresolved Arrest

Figure 1: The pharmacological pathway of this compound derivatives. Inhibition of SphK2 disrupts the S1P/Ceramide rheostat, triggering G2/M arrest and apoptosis.

Detailed Experimental Protocols

Protocol A: SphK2 Enzymatic Inhibition Assay (ADP-Glo)

This assay quantifies the ADP produced during the phosphorylation of sphingosine, providing a direct readout of kinase activity.

Reagents:

  • Recombinant Human SphK2 enzyme.

  • Substrate: Sphingosine (50 µM stock in DMSO).

  • ATP (10 mM ultra-pure).

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Procedure:

  • Preparation: Dilute this compound derivatives in 1x Kinase Buffer (40 mM Tris pH 7.4, 20 mM MgCl2, 0.1% BSA) to 4x desired concentration.

  • Enzyme Mix: Prepare SphK2 enzyme solution (0.5 ng/µL). Add 2.5 µL of enzyme to 2.5 µL of compound in a white 384-well plate. Incubate for 10 min at RT.

  • Substrate Addition: Add 5 µL of ATP/Sphingosine mix (final conc: 10 µM ATP, 50 µM Sphingosine).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Development: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal. Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Validates the G2/M arrest phenotype characteristic of SphK2 inhibition.

Reagents:

  • Target Cells: HepG2 or K562 (Human cancer lines).[2]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • 70% Ethanol (ice-cold).

Step-by-Step Procedure:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Treatment: Treat with derivative at

    
     and 
    
    
    
    concentrations for 24h. Include DMSO control and ABC294640 (positive control).
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash cells 2x with PBS. Resuspend in 500 µL PI Staining Solution.

  • Incubation: Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Record >10,000 events.

  • Gating: Use doublet discrimination (FSC-A vs. FSC-H) to exclude aggregates. Quantify % cells in G0/G1, S, and G2/M phases using ModFit LT or FlowJo.

Visualization: Validation Decision Tree

Validation_Tree Start New Derivative Synthesized EnzymeAssay SphK2 Enzyme Assay (ADP-Glo) Start->EnzymeAssay Selectivity SphK1 vs SphK2 Selectivity Check EnzymeAssay->Selectivity IC50 < 5 µM Decision_Stop Discard/Redesign EnzymeAssay->Decision_Stop IC50 > 10 µM Phenotype Cell Viability (MTT/CCK-8) Selectivity->Phenotype Selectivity > 10x Selectivity->Decision_Stop Non-selective Mechanism Cell Cycle Analysis (G2/M Arrest?) Phenotype->Mechanism Potent Killing Lipidomics S1P/Sph Ratio (LC-MS) Mechanism->Lipidomics G2/M Arrest Mechanism->Decision_Stop No Cycle Effect Decision_Go Lead Candidate Confirmed Lipidomics->Decision_Go S1P Decreased Lipidomics->Decision_Stop S1P Unchanged

Figure 2: Decision matrix for validating this compound derivatives. Each step acts as a "Go/No-Go" gate to ensure resource efficiency.

References

  • Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors. Source: European Journal of Medicinal Chemistry (2024).[1] Relevance: Establishes biaryl acetamides as SphK2 inhibitors and details the G2/M arrest mechanism.

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Source: International Journal of Molecular Sciences (2021). Relevance: Validates the antiproliferative and pro-apoptotic effects of biphenyl derivatives.

  • ABC294640, a Selective Inhibitor of Sphingosine Kinase 2, Induces Autophagy and Apoptosis. Source: Molecular Cancer Therapeutics (2010). Relevance: Provides the benchmark data for the standard control inhibitor used in comparative assays.

  • Sphingosine Kinase 2 Inhibition and its Therapeutic Potential in Cancer. Source: Frontiers in Oncology. Relevance: Reviews the downstream effects of SphK2 inhibition, including ceramide accumulation and HDAC modulation.

Sources

Safety Operating Guide

High-Containment Safety Protocol: Handling 2-Acetamidobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.0

Hazard Architecture & Risk Logic

The Silent Threat: Metabolic Activation While specific GHS data for 2-Acetamidobiphenyl (CAS 5384-27-0) may appear less alarmist than its isomer 4-Acetamidobiphenyl, treating it as a standard reagent is a critical error. In biological systems and specific chemical environments, this compound is a precursor.[1] Upon hydrolysis or metabolic activation, it yields 2-Aminobiphenyl , a known human carcinogen (IARC Group 1) and potent bladder toxicant.[1]

Operational Directive: You must handle this compound with the same rigor as a confirmed carcinogen. The primary route of exposure is dermal absorption and inhalation of particulates during weighing.[1]

Hazard Profile Summary
ParameterSpecificationCritical Note
CAS Number 5384-27-0Verify label against CAS 53-96-3 (2-AAF) to avoid confusion, though handling is identical.[1]
Physical State Crystalline SolidHigh electrostatic potential; dust generation is the primary vector.
Primary Risk Carcinogenicity (Suspected)Metabolizes to 2-Aminobiphenyl (Bladder Carcinogen).[1]
Skin Absorption HIGH Lipophilic nature allows rapid transdermal transport, especially in DMSO.[1]
Solubility DMSO, Ethanol, AcetoneSolvents act as "vehicles," accelerating skin permeation of the toxin.[1]

The Hierarchy of Defense (Engineering Controls)

PPE is your last line of defense, not your first.[1] The following engineering controls are mandatory before PPE is even selected.

  • Primary Barrier (Solid Handling): All weighing of dry powder must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]

    • Why: Static electricity can cause the powder to "jump" or disperse. HEPA filtration captures the particulate; standard exhaust removes vapors.

  • Secondary Barrier (Solubilization): Once in solution (especially DMSO), handling should be performed in a fume hood on a spill tray.[1]

    • Why: DMSO penetrates standard nitrile gloves in <10 minutes, carrying the carcinogen with it.[1]

Personal Protective Equipment (PPE) Specifications

This protocol uses a "Redundant Barrier" approach.[1] We assume the first layer will fail.

A. Respiratory Protection[1][2][3]
  • Requirement: N95 is insufficient for high-risk carcinogen powders.

  • Standard: P100/N100 Particulate Respirator (if outside a hood) or PAPR (Powered Air Purifying Respirator) for large scale (>1g) handling.[1]

  • Logic: The particle size of recrystallized amides can be <5 microns, easily bypassing surgical masks.[1]

B. Dermal Protection (The Critical Zone)

Aromatic amides dissolved in organic solvents are aggressive permeators.[1]

LayerMaterialSpecificationRationale
Inner Nitrile4-5 mil (Accelerator-free)Comfort and sweat absorption; visual indicator for outer glove breach.
Outer Laminate / EVOH Silver Shield® or North®Impermeable to DMSO/Aromatics. Standard nitrile degrades in <15 mins with DMSO.[1]
Body Tyvek® / PolypropyleneDisposable, closed-frontCotton lab coats absorb and hold carcinogens against the skin.
C. Ocular Protection[1][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

  • Prohibition: Safety glasses with side shields are not permitted during solubilization due to splash trajectory risks.[1]

Operational Workflow & Decision Matrix

The following diagram outlines the decision logic for PPE selection based on the experimental state.

PPE_Decision_Matrix Start Start: this compound Handling State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Dry Powder Liquid Solution (e.g., DMSO/Ethanol) State_Check->Liquid Dissolved Weighing Action: Weighing/Transfer Solid->Weighing Dissolving Action: Solubilization Liquid->Dissolving Control_Solid Engineering: Class II BSC or Static-Free Enclosure Weighing->Control_Solid Control_Liquid Engineering: Fume Hood (Spill Tray Mandatory) Dissolving->Control_Liquid PPE_Solid PPE: Double Nitrile + P100 Respirator + Tyvek Control_Solid->PPE_Solid PPE_Liquid PPE: Laminate (Silver Shield) over Nitrile + Goggles Control_Liquid->PPE_Liquid PPE_Solid->Dissolving Add Solvent Disposal Disposal: Double Bag -> Incineration Stream PPE_Solid->Disposal PPE_Liquid->Disposal

Caption: Decision matrix for PPE selection distinguishing between particulate hazards (inhalation) and solvent-vector hazards (permeation).

Experimental Protocol: Solubilization & Handling

Objective: Prepare a 10mM stock solution in DMSO without personnel exposure.

  • Pre-Weighing Prep:

    • Place a disposable balance draft shield or static-control mat inside the BSC.

    • Don Double Nitrile gloves and Tyvek sleeves.[1]

  • Weighing:

    • Use an antistatic gun on the weighing boat before adding the compound.

    • Why: Biphenyl derivatives are static-prone; this prevents powder from "jumping" onto gloves.

  • Solvent Addition (The Critical Moment):

    • Move the weighed solid to the Fume Hood.

    • CHANGE GLOVES: Remove outer nitrile; don Silver Shield/Laminate gloves.[1]

    • Add DMSO gently down the side of the vial to minimize aerosolization.

    • Vortex with the cap parafilmed.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach (oxidizes the amine) followed by ethanol.[1]

    • Dispose of the wipe immediately in hazardous waste.[1]

Decontamination & Disposal Strategy

Principle: "Cradle to Grave" tracking. This compound must never enter the aqueous waste stream.

Waste StreamProtocol
Solid Waste Collect in a dedicated jar labeled "Carcinogenic Solid." Do not mix with general trash.[1]
Liquid Waste Segregate into "Halogenated/Toxic Organic" waste.[1] Do not pour down sink.
Spill Cleanup 1. Cover with absorbent pads.2.[1] Wet pads with 10% Bleach (Sodium Hypochlorite) to degrade the amide bond.3.[1] Double bag all waste.

References

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: 2-Amino-biphenyl.[1] U.S. Department of Health and Human Services.[1][2] [Link][1]

  • International Agency for Research on Cancer (IARC). (2012).[1] Chemical Agents and Related Occupations: Aromatic Amines.[1][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Aminobiphenyl (Metabolite).[1] National Library of Medicine.[1] [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.